Glycolic acid-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dideuterio-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-DICFDUPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Analysis of Glycolic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of Glycolic acid-d2, a deuterated form of glycolic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This guide offers a structured presentation of quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic context and analytical workflows.
Core Chemical Properties
This compound, also known as 2,2-dideuterio-2-hydroxyacetic acid, is a stable isotope-labeled version of glycolic acid where two hydrogen atoms on the alpha-carbon have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry and NMR.
General and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂D₂O₃ | [1][2][3] |
| Molecular Weight | 78.06 g/mol | [1][4] |
| CAS Number | 75502-10-2 | |
| Appearance | White to off-white solid | |
| Melting Point | 79-81°C | |
| Solubility | Soluble in DMSO (slightly), Methanol (slightly) | |
| Purity | ≥98% Chemical Purity, ≥98% atom D | |
| Storage | Store at room temperature, away from light and moisture. |
Spectroscopic and Chromatographic Data
The following table summarizes key identifiers and data points relevant to the analysis of this compound.
| Analytical Data | Identifier/Value | Source(s) |
| IUPAC Name | 2,2-dideuterio-2-hydroxyacetic acid | |
| Synonyms | This compound, Glycolic-2,2-d2 Acid, 2-Hydroxyacetic Acid-d2 | |
| InChI Key | AEMRFAOFKBGASW-DICFDUPASA-N | |
| SMILES | O=C(O)C([2H])(O)[2H] |
Metabolic and Signaling Context
Glycolic acid is a metabolite involved in several key metabolic pathways. This compound, being chemically identical in its reactivity, follows the same metabolic routes. Its primary role is in the glyoxylate and glycolate metabolism pathway. In humans, it is a precursor to oxalate, and elevated levels can be indicative of metabolic disorders such as primary hyperoxaluria type 1.
Below is a simplified representation of the metabolic pathway involving glycolic acid.
Experimental Protocols
The following sections detail the methodologies for the analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound.
3.1.1. ¹H NMR Spectroscopy
-
Objective: To confirm the isotopic labeling and assess the chemical purity.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Vortex the sample to ensure complete dissolution.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., zg30).
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 10-15 ppm.
-
-
Expected Spectrum: Due to the deuterium substitution at the C2 position, the characteristic singlet of the methylene protons in unlabeled glycolic acid will be absent or significantly reduced. The spectrum will primarily show the signal for the hydroxyl and carboxylic acid protons, the positions of which can be solvent-dependent.
3.1.2. ¹³C NMR Spectroscopy
-
Objective: To confirm the carbon skeleton and the presence of the deuterated carbon.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Instrumentation: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C and longer relaxation times.
-
Relaxation Delay (d1): 2-10 seconds.
-
-
Expected Spectrum: The spectrum will show two signals corresponding to the carbonyl carbon and the deuterated alpha-carbon. The signal for the C2 carbon will appear as a multiplet due to coupling with deuterium.
Mass Spectrometry (MS) coupled with Chromatography
Mass spectrometry is a highly sensitive technique for the quantification of this compound, often used in conjunction with a chromatographic separation method like HPLC or GC. The use of this compound as an internal standard is a common application.
3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To quantify this compound in a complex matrix (e.g., biological fluids, cell culture media).
-
Sample Preparation:
-
Spike the sample with a known concentration of unlabeled Glycolic acid as an internal standard (or vice versa if quantifying the unlabeled analogue).
-
Perform a protein precipitation step if necessary (e.g., with cold acetonitrile).
-
Centrifuge to pellet the precipitate and transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
This compound: Monitor the transition from the deprotonated molecule [M-H]⁻ (m/z 77) to a characteristic fragment ion.
-
Glycolic acid (unlabeled): Monitor the transition from [M-H]⁻ (m/z 75) to its corresponding fragment.
-
-
-
Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the purity assessment and quantification of this compound.
-
Objective: To determine the chemical purity of a this compound sample.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration within the linear range of the detector.
-
Instrumentation: An HPLC system with a UV or Refractive Index (RI) detector.
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase or ion-exchange column.
-
Mobile Phase: An isocratic or gradient elution using an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection:
-
UV detection at a low wavelength (e.g., 210 nm) for the carboxylic acid chromophore.
-
RI detection for universal detection.
-
-
-
Data Analysis: Purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a biological sample using this compound as an internal standard.
Conclusion
This compound is a crucial tool for researchers in various scientific disciplines. Its well-defined chemical and physical properties, combined with its utility as a stable isotope-labeled standard, enable accurate and reliable quantitative studies. The experimental protocols and workflows provided in this guide offer a solid foundation for the effective application of this compound in a laboratory setting. Adherence to these methodologies will facilitate high-quality data generation for metabolic research, drug development, and other advanced scientific investigations.
References
- 1. Glycolic Acid | Rupa Health [rupahealth.com]
- 2. Glycolate metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Glycolic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Glycolic acid-d2 (deuterated glycolic acid), a valuable isotopically labeled compound for tracer studies and as an internal standard in quantitative analyses. This document details potential synthesis pathways, purification protocols, and presents relevant data in a structured format to aid researchers in their experimental design and execution.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. While direct protocols for this specific isotopologue are not abundantly available in public literature, methodologies can be adapted from established procedures for the synthesis of deuterated carboxylic acids and other isotopically labeled compounds. The two most promising routes are the reduction of a deuterated precursor and the direct hydrogen-deuterium (H-D) exchange on the alpha-carbon of glycolic acid or its derivatives.
Synthesis via Reduction of Oxalic Acid-d2
One of the most direct conceptual routes to this compound is the reduction of commercially available or synthesized Oxalic acid-d2. This method ensures the specific incorporation of deuterium at the desired positions. The electrochemical reduction of oxalic acid to glycolic acid has been reported, and this process can be adapted using a deuterated starting material.[1][2]
Experimental Protocol: Electrochemical Reduction of Oxalic Acid-d2
-
Cell Assembly: A two-compartment electrochemical cell is assembled with a proton-exchange membrane (e.g., Nafion®) separating the anodic and cathodic chambers.
-
Cathode Preparation: A porous titanium dioxide (TiO2) catalyst on a titanium mesh or felt is utilized as the cathode.[1]
-
Anode: A platinum or iridium oxide-based electrode serves as the anode.
-
Electrolyte Preparation: A saturated solution of Oxalic acid-d2 in heavy water (D₂O) is prepared as the catholyte. The anolyte can be a dilute solution of a non-interfering acid (e.g., sulfuric acid) in H₂O.
-
Electrolysis: A constant current or potential is applied across the electrodes. The reduction of Oxalic acid-d2 occurs at the cathode to form this compound. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the catholyte is carefully removed. The this compound can be isolated and purified using the methods described in the purification section of this guide.
Logical Relationship: Synthesis of this compound via Reduction
Caption: Synthesis of this compound by reduction of Oxalic acid-d2.
Synthesis via Base-Catalyzed H-D Exchange
A more direct approach involves the hydrogen-deuterium exchange at the alpha-carbon of glycolic acid or its ester derivative. The protons on the carbon adjacent to a carbonyl group are acidic and can be exchanged for deuterium in the presence of a base and a deuterium source, such as heavy water (D₂O).
Experimental Protocol: Base-Catalyzed H-D Exchange of Methyl Glycolate
-
Esterification: Glycolic acid is first esterified to methyl glycolate to protect the carboxylic acid functionality and enhance solubility in organic solvents. This can be achieved by reacting glycolic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Deuteration Reaction: Methyl glycolate is dissolved in a suitable solvent (e.g., deuterated methanol, MeOD). A catalytic amount of a strong, non-nucleophilic base (e.g., sodium methoxide, NaOMe) is added to the solution. The reaction mixture is stirred at room temperature or gently heated to facilitate the exchange. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the alpha-proton signal.
-
Quenching and Hydrolysis: Once the desired level of deuteration is achieved, the reaction is quenched by the addition of D₂O. The methyl ester is then hydrolyzed back to the carboxylic acid by adding an excess of D₂O and heating the mixture.
-
Isolation: The resulting this compound is isolated by removing the solvent under reduced pressure and further purified as described below.
Experimental Workflow: Base-Catalyzed H-D Exchange
Caption: Workflow for the synthesis of this compound via H-D exchange.
Purification of this compound
The purification of this compound is crucial to remove any unreacted starting materials, byproducts, and residual solvents. The following methods are commonly employed for the purification of glycolic acid and are directly applicable to its deuterated analogue.
Recrystallization
Recrystallization is an effective method for purifying solid this compound. The choice of solvent is critical for successful purification.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for the recrystallization of glycolic acid include water, acetone, and ethyl acetate.[3][4] A mixture of solvents can also be employed.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. The purified crystals are then dried under vacuum to remove any residual solvent.
Table 1: Recrystallization Solvents for Glycolic Acid
| Solvent | Suitability |
| Water | Good for highly polar impurities. |
| Acetone | Effective for a range of organic impurities. |
| Ethyl Acetate | A less polar option, useful for specific impurity profiles. |
| Ethanol | Can be used, often in combination with other solvents. |
Distillation
Distillation is a suitable method for purifying liquid this compound or for removing volatile impurities. Due to the tendency of glycolic acid to self-esterify at high temperatures, vacuum distillation or short-path distillation is preferred.
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Distillation: The crude this compound is placed in the distillation flask. The system is evacuated to a low pressure, and the flask is heated gently in an oil bath.
-
Fraction Collection: The fraction that distills at the expected boiling point of this compound under the applied pressure is collected in the receiving flask. A short-path distillation apparatus is particularly effective as it minimizes the residence time at high temperatures.
-
Purity Analysis: The purity of the distilled product should be assessed using analytical techniques such as HPLC or NMR spectroscopy.
Table 2: Distillation Parameters for Glycolic Acid
| Parameter | Value | Reference |
| Boiling Point (approx.) | 100 °C at 10 mmHg | General chemical data |
| Distillation Temperature | 120-190 °C | |
| Residence Time | < 5 minutes (short-path) |
Chromatography
Chromatographic techniques, such as ion-exchange and reversed-phase chromatography, offer high-resolution purification of this compound.
Experimental Protocol: Ion-Exchange Chromatography
-
Resin Selection: A strong anion-exchange resin is typically used for the purification of acidic compounds like glycolic acid.
-
Column Packing: The selected resin is packed into a chromatography column.
-
Sample Loading: The crude this compound, dissolved in a suitable buffer, is loaded onto the column.
-
Elution: The column is washed with the initial buffer to remove neutral and cationic impurities. The bound this compound is then eluted using a gradient of increasing salt concentration or a change in pH.
-
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the purified product. The fractions containing pure this compound are pooled, and the product is isolated, for example, by lyophilization or extraction.
Purification Workflow
Caption: General purification workflow for this compound.
Analytical Characterization
The purity and isotopic enrichment of the synthesized this compound should be confirmed using appropriate analytical techniques.
Table 3: Analytical Methods for this compound
| Technique | Purpose | Key Parameters | Reference |
| ¹H NMR | Confirm deuteration and assess purity | Disappearance of the α-CH₂ signal | General spectroscopic methods |
| ²H NMR | Confirm the presence and location of deuterium | Appearance of a signal corresponding to the α-CD₂ group | General spectroscopic methods |
| Mass Spectrometry | Determine isotopic enrichment and molecular weight | Molecular ion peak corresponding to the deuterated mass | |
| HPLC | Assess chemical purity | Retention time matching that of a glycolic acid standard |
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these protocols based on the specific requirements of their experiments and available laboratory resources. All procedures should be conducted with appropriate safety precautions.
References
- 1. Electrochemical Production of Glycolic Acid from Oxalic Acid Using a Polymer Electrolyte Alcohol Electrosynthesis Cell Containing a Porous TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102964240A - Preparation method of high-purity glycolic acid crystals - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Metabolic Pathways of Glycolic Acid in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolic acid, the smallest α-hydroxy acid, is a key metabolite in various cellular processes across different organisms. While extensively studied in the context of photorespiration in plants, its roles in mammalian cells, particularly in pathological states like cancer and neurological disorders, are increasingly being recognized. This technical guide provides a comprehensive overview of the metabolic pathways involving glycolic acid in cellular models, focusing on quantitative data, detailed experimental protocols, and the interplay with crucial signaling networks.
Core Metabolic Pathways
Glycolic acid metabolism is intricately linked to central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the glyoxylate cycle. The primary pathways for glycolic acid synthesis and catabolism in mammalian cells are summarized below.
Glycolic Acid Synthesis
In mammalian cells, glycolic acid can be produced from several precursors:
-
From Glycine: A significant portion of endogenous glycolic acid is derived from the metabolism of amino acids like glycine and hydroxyproline.
-
From Ethylene Glycol: In cases of poisoning, the metabolism of ethylene glycol leads to the production of large amounts of glycolic acid, contributing to severe metabolic acidosis.
Glycolic Acid Catabolism
Once formed, glycolic acid can be metabolized through several enzymatic reactions:
-
Oxidation to Glyoxylate: The primary catabolic route for glycolic acid is its oxidation to glyoxylate. This reaction is catalyzed by glycolate oxidase (GOX) in peroxisomes or by lactate dehydrogenase (LDH) in the cytoplasm.
-
Conversion of Glyoxylate: Glyoxylate is a highly reactive molecule and can be further metabolized into:
-
Oxalate: A significant portion of glyoxylate is oxidized to oxalate, a key contributor to the formation of kidney stones.[1]
-
Glycine: Through the action of aminotransferases.
-
Glycolate: Glyoxylate can be reduced back to glycolate.
-
The following diagram illustrates the central metabolic pathways of glycolic acid.
Quantitative Data on Glycolic Acid Metabolism
Understanding the quantitative aspects of glycolic acid metabolism is crucial for elucidating its role in cellular physiology and pathology. The following tables summarize key quantitative data from various cellular models.
| Cell Line | Intracellular Glycolic Acid (µM) | Intracellular Glyoxylate (µM) | Reference |
| HepG2 | ~10-20 | ~1-2 | --INVALID-LINK-- |
| Primary Neurons | Varies with conditions | Not reported | --INVALID-LINK-- |
| Enzyme | Substrate | Cell Model | Km | Vmax | Reference |
| Glycolate Oxidase | Glycolic Acid | Plant | 3.8 x 10⁻⁴ M | - | --INVALID-LINK-- |
| Lactate Dehydrogenase | Glyoxylic Acid | Bovine Heart | 2.6 x 10⁻⁵ M | - | --INVALID-LINK-- |
| Lactate Dehydrogenase | Pyruvate | Human Breast Cancer Cells (T47D) | 2.14 ± 0.03 mM | 27.6 ± 1.1 fmol·min⁻¹·cell⁻¹ | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study glycolic acid metabolism.
Quantification of Intracellular Glycolic Acid and Glyoxylic Acid by LC-MS/MS
This protocol describes a method for the sensitive and accurate quantification of glycolic acid and glyoxylic acid in cell culture samples.[2][3]
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in a methanol/water solution.
-
Perform protein precipitation by adding two volumes of cold acetonitrile.[3]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% acetic acid) before injection.[3]
-
-
LC-MS/MS Analysis:
-
Use a suitable liquid chromatography system coupled to a tandem mass spectrometer.
-
Employ a column designed for the separation of polar organic acids, such as a pentafluorophenylpropyl (PFPP) column.
-
Develop a gradient elution method using mobile phases appropriate for the separation (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify glycolic acid and glyoxylic acid based on their parent and fragment ion masses.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of glycolic acid and glyoxylic acid.
-
Quantify the concentrations of the analytes in the samples by comparing their peak areas to the standard curve.
-
Measurement of Glycolate Oxidase (GOX) Activity
This spectrophotometric assay measures the activity of GOX by detecting the production of hydrogen peroxide.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 8.3).
-
Prepare a solution of the substrate, glycolic acid.
-
Prepare a solution of a chromogenic substrate that reacts with hydrogen peroxide in the presence of horseradish peroxidase (HRP), such as o-dianisidine.
-
Prepare an HRP solution.
-
-
Assay Procedure:
-
Prepare cell or tissue lysates.
-
In a microplate well or cuvette, combine the reaction buffer, chromogenic substrate, and HRP.
-
Add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding the glycolic acid solution.
-
Monitor the change in absorbance at the appropriate wavelength for the oxidized chromogen over time using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance.
-
Use the molar extinction coefficient of the oxidized chromogen to convert the rate of absorbance change to the rate of hydrogen peroxide production, which is proportional to the GOX activity.
-
13C-Metabolic Flux Analysis (MFA)
This powerful technique allows for the quantitative determination of metabolic pathway fluxes by tracing the incorporation of a stable isotope-labeled substrate, such as 13C-glycolic acid, into downstream metabolites.
Workflow Diagram:
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a medium containing a known concentration of 13C-labeled glycolic acid.
-
Allow the cells to reach a metabolic steady state.
-
-
Metabolite Extraction and Analysis:
-
Harvest the cells and rapidly quench metabolism.
-
Extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS.
-
-
Flux Calculation:
-
Use specialized software to fit the measured isotopomer distributions to a metabolic network model.
-
The software calculates the metabolic fluxes that best explain the observed labeling patterns.
-
Interplay with Signaling Pathways
Glycolic acid metabolism does not occur in isolation but is intricately connected to major cellular signaling pathways that regulate cell growth, proliferation, and survival.
HIF-1α Signaling
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen conditions. There is emerging evidence that metabolites of glycolic acid can influence HIF-1α stability. Specifically, methylglyoxal, a reactive dicarbonyl compound, has been shown to stabilize HIF-1α by inhibiting the activity of prolyl 4-hydroxylase domain 2 (PHD2), an enzyme that targets HIF-1α for degradation. This suggests a potential link between conditions that increase glycolic acid metabolism and the activation of hypoxic signaling pathways, even under normoxic conditions.
mTOR and AMPK Signaling
The mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase) pathways are central regulators of cellular metabolism and growth in response to nutrient and energy status. While direct interactions between glycolic acid and these pathways are not fully elucidated, several indirect connections exist:
-
Energy Status: Alterations in glycolic acid metabolism can impact the cellular energy state (ATP/ADP and AMP/ATP ratios), which is a primary regulator of AMPK activity.
-
Redox Balance: The conversion of glycolic acid to glyoxylate by LDH can influence the NAD+/NADH ratio, a critical determinant of cellular redox state that can modulate the activity of various signaling pathways.
-
Amino Acid Sensing: As a product of amino acid metabolism, fluctuations in glycolic acid levels may be linked to the amino acid sensing mechanisms that activate mTORC1.
Further research is needed to delineate the precise molecular mechanisms by which glycolic acid metabolism directly or indirectly modulates mTOR and AMPK signaling.
Conclusion
Glycolic acid is a metabolite positioned at the crossroads of several key metabolic and signaling pathways. Its metabolism has significant implications for cellular function in both physiological and pathological contexts. This technical guide provides a foundational understanding of the core pathways, quantitative aspects, and experimental approaches for studying glycolic acid metabolism. A deeper understanding of these intricate networks will be crucial for the development of novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer and neurological disorders.
References
The Central Role of Glycolic Acid in Plant Photorespiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photorespiration is a metabolic pathway in C3 plants that begins with the oxygenation of ribulose-1,5-bisphosphate (RuBP) by the enzyme RuBisCO. This process, often considered wasteful as it releases previously fixed CO2, is intrinsically linked to photosynthesis and plays a crucial role in plant metabolism and stress responses. At the heart of this pathway lies glycolic acid, a two-carbon molecule whose production and subsequent metabolism drive the photorespiratory cycle. This technical guide provides an in-depth exploration of the role of glycolic acid in photorespiration, detailing the biochemical pathway, the enzymes involved, and the regulatory mechanisms that govern this critical process. Furthermore, this guide presents quantitative data on key photorespiratory intermediates and enzymes, outlines detailed experimental protocols for their study, and visualizes the intricate signaling and metabolic pathways using Graphviz diagrams. Understanding the nuances of glycolic acid metabolism in photorespiration is paramount for developing strategies to enhance photosynthetic efficiency and improve crop yields.
Introduction
Photorespiration, also known as the C2 cycle, is a light-dependent process in which O2 is consumed and CO2 is released.[1][2] It occurs in C3 plants when the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) binds with O2 instead of CO2.[2] This oxygenase activity of RuBisCO produces one molecule of 3-phosphoglycerate (3-PGA), which can enter the Calvin cycle, and one molecule of 2-phosphoglycolate (2-PG), a toxic two-carbon compound.[3][4] The primary role of the photorespiratory pathway is to salvage the carbon from 2-PG and convert it back into a useful metabolite, 3-PGA. Glycolic acid is the first stable intermediate of this salvage pathway and its metabolism is central to the entire process.
The photorespiratory pathway is a complex process that spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion. This intricate trafficking of metabolites highlights the high degree of subcellular coordination required for its operation. While often viewed as a process that reduces the efficiency of photosynthesis, there is growing evidence that photorespiration plays a vital role in plant physiology, including nitrogen metabolism and stress signaling.
This guide will delve into the core of photorespiration by focusing on the pivotal role of glycolic acid. We will examine its synthesis, transport, and subsequent enzymatic conversions, providing a comprehensive overview for researchers in plant biology and related fields.
The Photorespiratory Pathway: A Journey from Glycolate
The conversion of the toxic 2-phosphoglycolate to the Calvin cycle intermediate 3-phosphoglycerate is a multi-step process. The initial and critical steps involve the formation and metabolism of glycolic acid.
Formation of Glycolic Acid in the Chloroplast
The photorespiratory pathway is initiated in the chloroplast when RuBisCO catalyzes the oxygenation of RuBP.
-
Step 1: Formation of 2-Phosphoglycolate (2-PG) : RuBisCO adds O2 to RuBP, yielding one molecule of 3-PGA and one molecule of 2-PG.
-
Step 2: Dephosphorylation of 2-PG : The 2-PG is rapidly dephosphorylated by the enzyme 2-phosphoglycolate phosphatase (PGLP) to produce glycolic acid (glycolate) . This step is crucial as 2-PG is a potent inhibitor of several Calvin cycle enzymes.
Glycolate Metabolism in the Peroxisome
Glycolate is then transported from the chloroplast to the peroxisome for further processing.
-
Step 3: Oxidation of Glycolate : In the peroxisome, glycolate oxidase (GOX) oxidizes glycolate to glyoxylate , using O2 as an electron acceptor and producing hydrogen peroxide (H2O2).
-
Step 4: Detoxification of Hydrogen Peroxide : The H2O2 produced is a reactive oxygen species (ROS) and is immediately detoxified into water and oxygen by the enzyme catalase .
-
Step 5: Transamination of Glyoxylate : Glyoxylate is then transaminated to the amino acid glycine . This reaction is catalyzed by two different aminotransferases: glutamate:glyoxylate aminotransferase (GGT) and serine:glyoxylate aminotransferase (SGT) .
Glycine Decarboxylation in the Mitochondrion
Glycine is transported from the peroxisome to the mitochondrion, where a key CO2-releasing step occurs.
-
Step 6: Glycine to Serine Conversion : Two molecules of glycine are converted to one molecule of the amino acid serine by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT) . This reaction releases one molecule of CO2 and one molecule of NH3.
Regeneration of 3-PGA
The newly synthesized serine is transported back to the peroxisome and then to the chloroplast to be converted back into 3-PGA, thus completing the cycle.
-
Step 7: Serine to Hydroxypyruvate : In the peroxisome, serine is converted to hydroxypyruvate by SGT.
-
Step 8: Hydroxypyruvate to Glycerate : Hydroxypyruvate is then reduced to glycerate by hydroxypyruvate reductase (HPR) .
-
Step 9: Glycerate to 3-PGA : Finally, glycerate is transported to the chloroplast and phosphorylated by glycerate kinase (GLYK) to form 3-PGA , which can then re-enter the Calvin cycle.
dot
Caption: The core photorespiratory pathway highlighting the central role of glycolic acid.
Quantitative Data on Photorespiratory Intermediates and Enzymes
The concentration of photorespiratory intermediates and the kinetic properties of the involved enzymes are crucial for understanding the flux through the pathway. Below is a summary of available quantitative data.
Table 1: Typical Concentrations of Photorespiratory Intermediates in C3 Plants
| Metabolite | Typical Concentration Range (nmol/g FW) | Cellular Compartment(s) | Reference(s) |
| 2-Phosphoglycolate | 1 - 10 | Chloroplast | , |
| Glycolate | 10 - 100 | Chloroplast, Peroxisome | , |
| Glyoxylate | 1 - 5 | Peroxisome | , |
| Glycine | 100 - 1000 | Peroxisome, Mitochondrion | , |
| Serine | 200 - 2000 | Mitochondrion, Peroxisome | , |
| Hydroxypyruvate | 5 - 20 | Peroxisome | , |
| Glycerate | 50 - 200 | Peroxisome, Chloroplast | , |
Note: Concentrations can vary significantly depending on plant species, developmental stage, and environmental conditions such as light intensity, temperature, and CO2/O2 ratio.
Table 2: Kinetic Properties of Key Photorespiratory Enzymes
| Enzyme | Substrate | Km (µM) | Optimal pH | Reference(s) |
| PGLP | 2-Phosphoglycolate | 20 - 100 | 8.0 - 9.0 | |
| GOX | Glycolate | 200 - 500 | 7.8 - 8.5 | |
| GGT | Glyoxylate, Glutamate | 100 - 400 | 7.5 - 8.5 | |
| SGT | Glyoxylate, Serine | 100 - 500 | 7.0 - 7.5 | |
| GDC | Glycine | 1000 - 3000 | 7.0 - 8.0 | |
| SHMT | Glycine, Tetrahydrofolate | 200 - 1000 | 7.5 - 8.5 | |
| HPR | Hydroxypyruvate | 10 - 50 | 6.5 - 7.5 | |
| GLYK | Glycerate | 50 - 200 | 7.5 - 8.5 |
Note: Km values are approximate and can vary between species and with assay conditions.
Experimental Protocols for Studying Glycolic Acid in Photorespiration
A variety of experimental techniques are employed to investigate the role of glycolic acid and the broader photorespiratory pathway.
Quantification of Glycolic Acid and Other Photorespiratory Intermediates
Mass spectrometry-based methods are the gold standard for accurate quantification of photorespiratory metabolites.
Protocol: GC-MS Quantification of Glycolate, Glycine, and Serine
-
Plant Material and Quenching: Flash-freeze plant tissue (e.g., leaf discs) in liquid nitrogen to halt metabolic activity.
-
Extraction: Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Derivatization: Evaporate the solvent and derivatize the dried extract to make the metabolites volatile for GC analysis. A common method is two-step derivatization with methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data Analysis: Identify and quantify the metabolites by comparing their retention times and mass spectra to those of authentic standards. Use an internal standard for accurate quantification.
dot
Caption: Experimental workflow for the quantification of photorespiratory intermediates using GC-MS.
Enzyme Activity Assays
Measuring the activity of key enzymes like glycolate oxidase provides insights into the metabolic flux through the photorespiratory pathway.
Protocol: Glycolate Oxidase (GOX) Activity Assay
This assay is based on the measurement of H2O2 produced during the oxidation of glycolate.
-
Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer containing a protease inhibitor cocktail. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 8.0), a chromogenic substrate (e.g., o-dianisidine), and horseradish peroxidase (HRP).
-
Initiate Reaction: Add the protein extract to the reaction mixture and initiate the reaction by adding the substrate, glycolate.
-
Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 430 nm for the oxidation of o-dianisidine) over time using a spectrophotometer.
-
Calculate Activity: The rate of change in absorbance is proportional to the GOX activity. Calculate the specific activity relative to the total protein concentration in the extract.
Isotopic Labeling Studies
The use of stable isotopes, such as 13C and 18O, allows for the tracing of carbon and oxygen atoms through the photorespiratory pathway, providing a dynamic view of metabolic fluxes.
Protocol: 13CO2 Labeling to Trace Carbon Flow
-
Plant Acclimation: Acclimate the plant in a closed gas-exchange system with a defined atmosphere.
-
Labeling: Introduce 13CO2 into the system and allow the plant to photosynthesize for a specific period.
-
Sampling and Quenching: At various time points, rapidly sample and quench plant tissue in liquid nitrogen.
-
Metabolite Analysis: Extract and analyze the metabolites using LC-MS or GC-MS to determine the incorporation of 13C into glycolate and other photorespiratory intermediates.
-
Flux Analysis: Use the time-course data of 13C enrichment to model and calculate the metabolic flux through the photorespiratory pathway.
Signaling Role of Glycolic Acid and its Derivatives
Beyond its role as a metabolic intermediate, the photorespiratory pathway, and specifically the metabolism of glycolic acid, is emerging as a source of signaling molecules that can regulate plant growth, development, and stress responses.
Hydrogen Peroxide (H2O2) Signaling
The oxidation of glycolate by GOX in the peroxisome is a major source of cellular H2O2. H2O2 is a well-known signaling molecule involved in various processes, including:
-
Stomatal closure: H2O2 can trigger signaling cascades that lead to the closure of stomata, regulating gas exchange.
-
Programmed cell death (PCD): In response to stress, H2O2 can induce PCD to limit the spread of pathogens.
-
Defense gene expression: H2O2 can activate transcription factors that upregulate the expression of genes involved in plant defense.
Glycine and Serine as Signaling Molecules
Recent studies have suggested that the photorespiratory intermediates glycine and serine can act as signaling molecules that influence the expression of photorespiratory genes, indicating a feedback regulatory loop.
dot
Caption: Signaling pathways originating from the photorespiratory metabolism of glycolic acid.
Conclusion and Future Perspectives
Glycolic acid is undeniably at the core of the photorespiratory pathway in C3 plants. Its formation, transport, and enzymatic conversion are critical for salvaging carbon lost through the oxygenase activity of RuBisCO. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate this complex pathway.
Future research will likely focus on several key areas:
-
Engineering Photorespiration: A deeper understanding of the regulation of glycolic acid metabolism could lead to novel strategies for engineering more efficient photorespiratory bypasses, potentially boosting crop yields.
-
Signaling Networks: Elucidating the complete signaling networks initiated by photorespiratory intermediates like H2O2, glycine, and serine will provide new insights into how plants integrate metabolic status with growth and defense responses.
-
Environmental Responses: Investigating how the flux through the glycolate pathway is altered in response to various environmental stresses will be crucial for understanding plant acclimation and resilience in a changing climate.
By continuing to unravel the multifaceted role of glycolic acid in photorespiration, scientists can pave the way for innovative approaches in agriculture and plant biotechnology.
References
- 1. Photorespiration - how is it regulated and regulates overall plant metabolism? | Semantic Scholar [semanticscholar.org]
- 2. Metabolomics of related C3 and C4 Flaveria species indicate differences in the operation of photorespiration under fluctuating light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photorespiration: regulation and new insights on the potential role of persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Pervasive Presence of Glycolic Acid: A Technical Guide to its Natural Abundance and Analysis in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolic acid, the smallest of the α-hydroxy acids (AHAs), is a naturally occurring compound found across diverse biological systems, from plants to humans. While widely recognized for its applications in dermatology and the synthesis of biodegradable polymers, its endogenous roles and metabolic significance are of increasing interest in biomedical and pharmaceutical research. Understanding the baseline concentrations of glycolic acid in various biological matrices is crucial for elucidating its physiological and pathological functions, as well as for the development of novel therapeutics. This technical guide provides an in-depth overview of the natural abundance of glycolic acid in biological samples, detailed experimental protocols for its quantification, and a visualization of its key metabolic pathways.
Data Presentation: Quantitative Abundance of Glycolic Acid
The following tables summarize the reported concentrations of glycolic acid in various human, animal, and plant-derived biological samples. These values serve as a reference for researchers investigating the modulation of glycolic acid levels in different physiological or pathological states.
Table 1: Glycolic Acid Abundance in Human Biological Samples
| Biological Matrix | Analyte | Concentration Range | Method of Analysis | Reference(s) |
| Urine (Adults) | Glycolic Acid | 24.4 - 63.7 mmol/mol creatinine | Colorimetric Assay, Mass Fragmentography | [1] |
| 0.29 - 0.91 mmol/day | Colorimetric Assay, Mass Fragmentography | [1] | ||
| 22.2 - 69.0 mg/day | Colorimetric Assay, Mass Fragmentography | [1] | ||
| ≤ 67 mmol/mol creatinine (Optimal) | Not Specified | [2][3] | ||
| Urine (Infants) | Glycolic Acid | < 85.0 mmol/mol creatinine (0-31 days) | Not Specified | |
| < 80.0 mmol/mol creatinine (1-5 months) | Not Specified | |||
| Plasma (Adults) | Glycolic Acid | 4.51 - 12.20 µmol/L | High-Performance Liquid Chromatography (HPLC) | |
| Skin (Explants) | Total Collagen | 5% - 10.1% increase after treatment with 8-25% glycolic acid | Not Specified |
Table 2: Glycolic Acid Abundance in Animal Biological Samples
| Biological Matrix | Animal Model | Concentration Range | Method of Analysis | Reference(s) |
| Liver Slices | Rat (Female) | Detectable (Metabolized to glyoxylic acid) | Not Specified | |
| Liver Slices | Rabbit (Female) | ~10-fold less than rats | Not Specified | |
| Serum/Urine | Canine, Feline | Detectable (Primarily as a metabolite of ethylene glycol) | Gas Chromatography/Mass Spectrometry (GC/MS) |
Table 3: Glycolic Acid Abundance in Plant Biological Samples
| Biological Matrix | Plant Species | Concentration Range | Method of Analysis | Reference(s) |
| Leaves | Tobacco (Nicotiana tabacum) | 0.4 - 1.0 µmol/g of leaf weight | Not Specified | |
| Leaves | Various | Detection limits of 0.119 ng | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Accurate quantification of glycolic acid is paramount for research in this field. Below are detailed methodologies for three common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Serum Samples
This method is suitable for the simultaneous determination of glycolic acid and its precursor, ethylene glycol.
Sample Preparation:
-
To 50 µL of serum, add 150 µL of a protein precipitation solution (e.g., acetonitrile containing an internal standard like 1,3-propanediol).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the dried residue using a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to create volatile derivatives of glycolic acid.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized glycolic acid and internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples
This high-sensitivity method is ideal for quantifying low levels of glycolic acid in complex biological matrices.
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an isotopically labeled internal standard (e.g., 13C2-glycolic acid) to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity or equivalent.
-
Column: A reverse-phase C18 column suitable for polar compounds (e.g., Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate glycolic acid from other matrix components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, then re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6495).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for glycolic acid and the internal standard.
Enzymatic Assay for Urine and Serum Samples
This colorimetric or fluorometric method offers a simpler and often more high-throughput alternative to chromatography-based assays.
Principle:
Glycolate oxidase catalyzes the oxidation of glycolic acid to glyoxylic acid and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product, which is proportional to the initial glycolic acid concentration.
Procedure (using a commercial kit as a basis):
-
Sample Preparation:
-
Urine: Centrifuge to remove any precipitate. Dilute samples as necessary with the provided assay buffer.
-
Serum/Plasma: Deproteinate samples using a 10 kDa spin column.
-
-
Standard Curve Preparation: Prepare a series of glycolic acid standards in the assay buffer.
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing glycolate oxidase, a peroxidase, and a suitable chromogenic or fluorogenic substrate.
-
Add the reaction mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement:
-
Colorimetric: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/589 nm).
-
-
Calculation: Determine the glycolic acid concentration in the samples by comparing their readings to the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving glycolic acid and a typical experimental workflow for its analysis.
Conclusion
This technical guide provides a foundational understanding of the natural abundance of glycolic acid in various biological systems and offers detailed protocols for its accurate quantification. The presented data and methodologies are intended to support researchers and scientists in their investigations into the multifaceted roles of glycolic acid in health and disease. The visualization of its metabolic pathways further aids in contextualizing its biochemical significance. As research in this area continues to evolve, a thorough understanding of the baseline levels and analytical techniques for glycolic acid will remain indispensable for advancing our knowledge and developing innovative therapeutic strategies.
References
- 1. Glycolic acid in urine. A colorimetric method with values in normal adult controls and in patients with primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycolic Acid | Rupa Health [rupahealth.com]
- 3. Glycolic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
A Technical Guide to Glycolic Acid-d2 as a Metabolic Tracer in Disease Models
Audience: Researchers, scientists, and drug development professionals.
This technical guide details the application of deuterated glycolic acid (glycolic acid-d2) as a stable isotope tracer to investigate metabolic pathways in disease models, with a primary focus on Primary Hyperoxaluria Type 1 (PH1). PH1 is an inherited metabolic disorder characterized by the overproduction of oxalate, for which glycolic acid is a direct precursor. Stable isotope tracing allows for the precise quantification of metabolic flux, providing critical insights into disease pathophysiology and the efficacy of therapeutic interventions.
While direct studies utilizing this compound are not widely published, this guide is based on established methodologies using the analogous stable isotope tracer, [1-¹³C]glycolate. The principles, protocols, and data interpretation are directly translatable to studies employing this compound.
Core Metabolic Pathway: Glycolate to Oxalate Conversion
In PH1, a deficiency in the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT) prevents the normal conversion of glyoxylate to glycine.[1] This leads to a buildup of glyoxylate, which is subsequently converted to oxalate. A major source of this glyoxylate is the oxidation of glycolate by the enzyme glycolate oxidase (GO).[2] This metabolic bottleneck makes the GO-mediated conversion of glycolate a key therapeutic target and a critical pathway to study.[2][3]
The following diagram illustrates this key metabolic pathway.
Caption: Metabolic conversion of glycolate to oxalate in hepatocytes.
Quantitative Analysis of Glycolate Flux
Stable isotope tracing with labeled glycolic acid allows for the precise measurement of its contribution to the production of downstream metabolites like oxalate. The data below, adapted from a study using [1-¹³C]glycolate, demonstrates the significant difference in glycolate metabolism between healthy individuals and PH1 patients.[4]
| Parameter | Healthy Controls (n=8) | Pyridoxine-Responsive PH1 Patients | Pyridoxine-Unresponsive PH1 Patients |
| Total Daily Oxalate Production (mmol/day) | 0.79 (± 0.15) | 1.46 (± 0.23) | 2.71 (± 0.54) |
| Contribution of Glycolate to Oxalate (%) | 1.3% (± 0.7) | 47.3% (± 12.8) | 47.3% (± 12.8) |
| Conversion of Glycolate to Glycine | Significant | Significant | Not Significant |
| Data presented as mean (± Standard Deviation). Adapted from Garrelfs et al., JASN, 2021. |
Experimental Protocols
This section outlines a representative protocol for an in-vivo metabolic tracing study using a labeled glycolic acid tracer in human subjects.
Subject Population
-
Disease Group: Patients diagnosed with Primary Hyperoxaluria Type 1. This group can be further stratified based on responsiveness to pyridoxine (Vitamin B6) treatment, which can enhance residual AGT enzyme activity in some patients.
-
Control Group: Age and gender-matched healthy volunteers.
Stable Isotope Infusion Protocol
The following workflow outlines the key steps of the clinical investigation.
Caption: Workflow for a stable isotope metabolic tracing study.
a. Tracer Administration: A primed-continuous intravenous infusion of the stable isotope tracer is performed to achieve steady-state plasma concentrations.
-
Example Infusion Rates (adapted from [¹³C]glycolate study):
-
Healthy Volunteers: 0.9 µmol/kg/hr for 6 hours.
-
PH1 Patients: 4.0 µmol/kg/hr for 6 hours.
-
-
Co-infusion: A labeled oxalate tracer (e.g., [U-¹³C₂]oxalate) is often co-infused to determine the total rate of appearance of oxalate.
b. Sample Collection:
-
Blood: Serial blood samples are collected at baseline and throughout the infusion period to measure plasma isotopic enrichment.
-
Urine: 24-hour urine collections are performed to quantify the excretion of labeled and unlabeled glycolate and oxalate.
Analytical Methodology: GC-MS/MS
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is the gold standard for quantifying the isotopic enrichment of small organic acids like glycolate and oxalate in biological fluids.
a. Sample Preparation:
-
Deproteinization: Plasma samples are treated to remove proteins.
-
Derivatization: Glycolate and oxalate are chemically modified (derivatized) to increase their volatility for gas chromatography.
-
Extraction: The derivatized analytes are extracted into an organic solvent.
b. Instrumentation and Analysis:
-
The prepared sample is injected into a gas chromatograph (GC) to separate the analytes.
-
The separated compounds enter a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios corresponding to the unlabeled metabolite (e.g., glycolic acid) and its deuterated isotopologue (this compound).
c. Data Interpretation: By comparing the abundance of the labeled isotope to the unlabeled form, the rate of appearance (Ra) and the fractional contribution of the tracer to the product pool can be calculated using steady-state isotope dilution equations. This provides a direct measure of the metabolic flux through the pathway of interest.
Conclusion
Utilizing this compound as a metabolic tracer in disease models like Primary Hyperoxaluria offers a powerful method to dissect disease mechanisms and evaluate novel therapeutics. The protocols and data structures presented, based on analogous ¹³C-labeling studies, provide a robust framework for researchers. This approach allows for the direct quantification of the flux from glycolate to oxalate, providing invaluable data for understanding pathophysiology and accelerating the development of targeted treatments that inhibit this critical pathway.
References
- 1. Inhibition of Glycolate Oxidase With Dicer-substrate siRNA Reduces Calcium Oxalate Deposition in a Mouse Model of Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Investigational RNAi Therapeutic Targeting Glycolate Oxidase Reduces Oxalate Production in Models of Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
A Technical Guide to the Physical and Chemical Distinctions Between Glycolic Acid and Glycolic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the physical and chemical properties of glycolic acid and its deuterated isotopologue, Glycolic acid-d2. Isotopic substitution of hydrogen with deuterium at the C2 position introduces subtle yet significant changes in the molecule's behavior, impacting its physical characteristics, spectral properties, and chemical reactivity. Understanding these differences is crucial for researchers in fields such as mechanistic enzymology, drug metabolism studies, and the development of deuterated drugs with potentially improved pharmacokinetic profiles. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental concepts.
Introduction
Glycolic acid (hydroxyacetic acid) is the smallest α-hydroxy acid, playing a significant role in various biological processes and finding wide application in the cosmetic and polymer industries.[1] this compound, in which the two hydrogen atoms on the α-carbon are replaced with deuterium, serves as a valuable tool for investigating reaction mechanisms and metabolic pathways. The increased mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, which is the primary origin of the kinetic isotope effect (KIE) and other observed differences in physicochemical properties.
Physical Properties
The substitution of hydrogen with deuterium results in a slight increase in molecular weight and can influence intermolecular interactions, leading to measurable differences in physical properties. While extensive experimental data for this compound is not as readily available as for its non-deuterated counterpart, the known values are summarized below.
Table 1: Comparison of Physical Properties
| Property | Glycolic Acid | This compound |
| Molecular Formula | C₂H₄O₃ | C₂H₂D₂O₃ |
| Molecular Weight ( g/mol ) | 76.05[2] | 78.06[3][] |
| Melting Point (°C) | 75 - 80[2] | 79 - 81 |
| Boiling Point (°C) | Decomposes above 100 | Not experimentally determined |
| Density (g/cm³) | 1.49 | Not experimentally determined |
| Acidity (pKa) | 3.83 | Not experimentally determined |
| Appearance | Colorless, odorless, hygroscopic crystalline solid | White to off-white solid |
| Solubility | Highly soluble in water, alcohols, acetone, acetic acid, and ethyl acetate | Soluble in DMSO (slightly), Methanol (slightly) |
Chemical Differences and the Kinetic Isotope Effect
The most significant chemical difference between glycolic acid and this compound arises from the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, the C-D bonds are stronger and vibrate at a lower frequency than the C-H bonds in glycolic acid. Consequently, reactions that involve the cleavage of a C-H/D bond at the α-carbon will proceed more slowly for the deuterated compound.
A prominent example is the oxidation of glycolate to glyoxylate, a key step in photorespiration in plants and a metabolic pathway in other organisms. This reaction is catalyzed by the enzyme glycolate oxidase. Studies on plant glycolate oxidase have demonstrated a kinetic isotope effect when using deuterated glycolate as a substrate. This observation supports a mechanism where the cleavage of the C-H bond on the α-carbon is a rate-determining or partially rate-determining step. The KIE provides strong evidence for a hydride transfer mechanism in this enzymatic reaction.
Caption: Diagram illustrating the higher activation energy for C-D bond cleavage.
Spectroscopic Differences
The isotopic substitution in this compound leads to distinct differences in its spectroscopic signatures compared to glycolic acid.
Infrared (IR) Spectroscopy
In the IR spectrum, the most noticeable difference will be the position of the C-H stretching and bending vibrations. The C-H stretching vibrations in glycolic acid typically appear in the region of 2850-3000 cm⁻¹. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations in this compound are expected to appear at a lower frequency, approximately in the 2100-2250 cm⁻¹ range. Similarly, C-H bending vibrations will also shift to lower wavenumbers upon deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the most apparent difference is the absence of the signal corresponding to the α-protons in this compound. The spectrum of glycolic acid shows a singlet for the two α-protons. In the spectrum of this compound, this signal is absent. The signal for the hydroxyl proton may still be present, depending on the solvent used.
In ¹³C NMR spectroscopy, the carbon atom attached to deuterium (the α-carbon) will exhibit a different splitting pattern and a slight upfield shift in its chemical shift due to the isotopic effect. The C-D coupling will result in a multiplet for the α-carbon signal, in contrast to the triplet (due to coupling with two protons) that might be observed for the α-carbon in glycolic acid under certain conditions.
Mass Spectrometry (MS)
In mass spectrometry, this compound will show a molecular ion peak (M⁺) that is two mass units higher than that of glycolic acid, reflecting the presence of two deuterium atoms. The fragmentation patterns may also differ, as the cleavage of C-D bonds requires more energy than C-H bonds, potentially altering the relative abundances of fragment ions.
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Technique | Glycolic Acid | This compound |
| IR (cm⁻¹) | C-H stretch: ~2938 | C-D stretch: Expected ~2100-2250 |
| ¹H NMR (ppm) | Signal for α-protons | Absence of signal for α-deuterons |
| ¹³C NMR | Signal for α-carbon | Isotope shift and C-D coupling for α-carbon |
| Mass Spec (m/z) | Molecular Ion (M⁺): 76.02 | Molecular Ion (M⁺): 78.03 |
Metabolic Pathways and Isotopic Tracing
Glycolic acid is a key metabolite in several pathways, including photorespiration in plants and amino acid metabolism in other organisms. In humans, it is a precursor to oxalate. The deuteration of glycolic acid makes it an excellent tracer for metabolic studies. By using techniques like mass spectrometry or NMR, researchers can follow the fate of the deuterium-labeled molecule through various metabolic transformations.
The kinetic isotope effect discussed earlier has direct implications for its metabolism. Enzymatic reactions that involve the abstraction of a hydrogen atom from the α-carbon will be slower with this compound. This can lead to a buildup of the deuterated substrate and a decrease in the formation of downstream metabolites, providing valuable information about pathway fluxes and enzyme mechanisms.
Caption: Simplified metabolic pathway of glycolic acid oxidation.
Experimental Protocols
Synthesis of this compound
While several methods exist for the synthesis of glycolic acid, a common route for preparing this compound involves the hydrolysis of a deuterated precursor. One possible method is the reaction of formaldehyde-d2 with a cyanide source to form the corresponding cyanohydrin, followed by hydrolysis. Alternatively, exchange reactions under basic conditions using D₂O can be employed to replace the α-protons of glycolic acid or its esters with deuterium.
Determination of Physical Properties
-
Melting Point: Determined using a standard melting point apparatus where a small sample in a capillary tube is heated, and the temperature range of melting is observed.
-
Boiling Point: Can be determined by distillation or using a Thiele tube apparatus, noting the temperature at which the vapor pressure equals the atmospheric pressure. Due to decomposition, this is challenging for glycolic acid.
-
pKa: Determined by potentiometric titration, where a solution of the acid is titrated with a standard base, and the pH is monitored. The pKa is the pH at the half-equivalence point.
-
Density: Measured by determining the mass of a known volume of the substance using a pycnometer or a density meter.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A sample is placed in an IR spectrometer, and the absorption of infrared radiation is measured as a function of wavenumber.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency waves by the atomic nuclei is measured.
-
Mass Spectrometry (MS): The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
Caption: A typical experimental workflow for comparative analysis.
Conclusion
The substitution of hydrogen with deuterium in glycolic acid to form this compound results in predictable and measurable differences in its physical and chemical properties. The most notable distinction is the kinetic isotope effect, which significantly impacts the rates of reactions involving C-H/D bond cleavage and provides a powerful tool for mechanistic and metabolic studies. The distinct spectroscopic signatures of this compound further enable its use as an isotopic tracer. This guide provides a foundational understanding of these differences, which is essential for researchers leveraging isotopic labeling in their scientific investigations. Further experimental determination of some physical properties of this compound would be beneficial to the scientific community.
References
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are powerful tools in modern scientific research. Their unique properties, stemming from the increased mass of deuterium, are leveraged in fields ranging from mechanistic studies and NMR spectroscopy to the development of pharmaceuticals with improved metabolic profiles. However, the subtle isotopic change that imparts these advantages also necessitates a thorough understanding of their safe handling, storage, and disposal. This in-depth technical guide provides a comprehensive overview of the best practices for working with deuterated compounds, ensuring both the integrity of the materials and the safety of laboratory personnel.
General Safety and Handling Principles
While deuterium is a stable, non-radioactive isotope, deuterated compounds should be handled with the same care as their non-deuterated (protio) counterparts.[1] The primary safety considerations often mirror those of the parent compound, with the key difference arising from the kinetic isotope effect (KIE), which can alter metabolic pathways and, consequently, toxicity profiles.[2][3]
Core Tenets of Safe Handling:
-
Assume Equivalent Hazard: In the absence of specific toxicological data for a deuterated compound, assume its hazard profile is similar to its protio analog.
-
Consult Safety Data Sheets (SDS): Always review the SDS for both the deuterated compound and its non-deuterated form. The SDS provides critical information on physical and chemical properties, hazards, first-aid measures, and handling and storage recommendations.[4][5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, lab coats, and chemical-resistant gloves, is mandatory. For volatile compounds or when generating aerosols, work should be conducted in a certified chemical fume hood.
-
Prevent Hydrogen-Deuterium (H-D) Exchange: A primary concern when working with deuterated compounds is the potential for the deuterium label to be replaced by hydrogen from ambient moisture or protic solvents. This can compromise the isotopic purity of the material. Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial for many deuterated compounds, especially those with labile deuterium atoms (e.g., on heteroatoms like oxygen or nitrogen).
Physical and Chemical Property Considerations
The substitution of hydrogen with deuterium can lead to measurable differences in the physical properties of a compound. These variations are generally small but can be significant in certain applications.
Table 1: Comparison of Physical Properties for Common Deuterated Solvents and Their Protio Analogs
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Water | H₂O | 18.02 | 0 | 100 | 0.997 (at 25°C) |
| Heavy Water | D₂O | 20.03 | 3.82 | 101.4 | 1.104 (at 25°C) |
| Benzene | C₆H₆ | 78.11 | 5.5 | 80.1 | 0.876 (at 20°C) |
| Benzene-d₆ | C₆D₆ | 84.15 | 6.8 | 79.1 | 0.950 (at 25°C) |
| Chloroform | CHCl₃ | 119.38 | -63.5 | 61.2 | 1.489 (at 20°C) |
| Chloroform-d | CDCl₃ | 120.38 | -64 | 60.9 | 1.500 (at 25°C) |
| Acetone | (CH₃)₂CO | 58.08 | -94.9 | 56 | 0.791 (at 20°C) |
| Acetone-d₆ | (CD₃)₂CO | 64.12 | -94 | 56 | 0.872 (at 25°C) |
| Dimethyl Sulfoxide | (CH₃)₂SO | 78.13 | 18.5 | 189 | 1.100 (at 20°C) |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 84.17 | 20.2 | 189 | 1.190 (at 25°C) |
| Methanol | CH₃OH | 32.04 | -97.6 | 64.7 | 0.792 (at 20°C) |
| Methanol-d₄ | CD₃OD | 36.07 | -98 | 65.1 | 0.888 (at 20°C) |
Data compiled from various sources. Note that values can vary slightly depending on the source and measurement conditions.
Toxicity and Biological Effects
The toxicological profile of a deuterated compound is often similar to its non-deuterated analog. However, the kinetic isotope effect can influence the rate of metabolism, potentially leading to altered toxicity. Deuteration at a site of metabolic oxidation can slow down the metabolic process, which may reduce the formation of toxic metabolites and decrease overall toxicity. Conversely, if a metabolic pathway is blocked, the compound may be shunted to a different metabolic route, which could potentially lead to the formation of new, more toxic metabolites.
Table 2: Summary of Acute Toxicity Data for Selected Deuterated Compounds
| Compound | CAS Number | Route | Species | LD50 |
| Benzene-d₆ | 1076-43-3 | Oral | Rat | > 2000 mg/kg |
| Dermal | Rabbit | > 8260 mg/kg | ||
| Methanol-d₄ | 811-98-3 | Oral | Rat | 5628 mg/kg (non-deuterated) |
| Dermal | Rabbit | 15800 mg/kg (non-deuterated) | ||
| Dimethyl Sulfoxide-d₆ | 2206-27-1 | Oral | Rat | 14500 mg/kg |
| Dermal | Rat | 40000 mg/kg | ||
| Acetone-d₆ | 666-52-4 | Oral | Rat | 5800 mg/kg (non-deuterated) |
| Dermal | Rabbit | 20000 mg/kg (non-deuterated) | ||
| Tetrahydrofuran-d₈ | 1693-74-9 | Oral | Rat | 1650 mg/kg (non-deuterated) |
| Inhalation | Rat | 21000 ppm (3 h) (non-deuterated) |
Note: Specific LD50 values for all deuterated compounds are not always available. In such cases, the data for the non-deuterated analog is provided as a reference point. It is crucial to handle all compounds with care, assuming a similar hazard profile to the parent compound.
Storage and Stability
Proper storage is paramount to maintaining the isotopic and chemical integrity of deuterated compounds. The primary factors to control are temperature, light, and exposure to moisture and air.
General Storage Recommendations:
-
Temperature: Many deuterated compounds benefit from refrigerated or frozen storage to minimize degradation. Always refer to the manufacturer's recommendations. For long-term storage of solids, -20°C is common.
-
Light: Light-sensitive compounds should be stored in amber vials or other light-blocking containers to prevent photodecomposition.
-
Inert Atmosphere: To prevent H-D exchange with atmospheric moisture, many deuterated compounds, especially liquids and solutions, should be stored under an inert atmosphere such as argon or nitrogen.
-
Container Sealing: Use tightly sealed containers with high-quality septa for multi-use vials to minimize atmospheric exposure. For highly sensitive applications, single-use ampoules are recommended.
Experimental Protocols
The following are detailed methodologies for key procedures involving deuterated compounds.
Protocol for Handling a Hygroscopic Deuterated Solid
This protocol outlines the steps for safely handling a deuterated solid that is sensitive to atmospheric moisture.
Materials:
-
Hygroscopic deuterated solid in a sealed container
-
Glovebox or glove bag with an inert atmosphere (N₂ or Ar)
-
Spatula
-
Weighing paper or boat
-
Tared vial for the sample
-
Appropriate deuterated solvent (if making a solution)
Procedure:
-
Prepare the Inert Atmosphere: Ensure the glovebox or glove bag has been adequately purged with a dry, inert gas and that the oxygen and moisture levels are within the acceptable range for your experiment.
-
Transfer Materials: Place the sealed container of the deuterated solid, spatula, weighing paper/boat, and the tared vial into the antechamber of the glovebox.
-
Purge the Antechamber: Evacuate and backfill the antechamber with the inert gas for at least three cycles to remove atmospheric contaminants.
-
Introduce Materials into the Glovebox: Once the antechamber is purged, transfer the materials into the main chamber of the glovebox.
-
Equilibrate to Temperature: Allow the container of the deuterated solid to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weigh the Compound: Carefully open the container and use a clean, dry spatula to transfer the desired amount of the solid onto the weighing paper or boat.
-
Transfer to Vial: Transfer the weighed solid into the tared vial and securely cap it.
-
Prepare Solution (if applicable): If preparing a solution, add the appropriate deuterated solvent to the vial and gently agitate to dissolve the solid.
-
Seal and Label: Tightly seal the vial and label it clearly with the compound name, concentration, solvent, and date.
-
Remove from Glovebox: Place the sealed vial and any waste materials in the antechamber, purge as before, and then remove them from the glovebox.
Protocol for Preparing an NMR Sample with a Deuterated Solvent
This protocol provides a step-by-step guide for preparing a high-quality NMR sample, minimizing contamination with water and other impurities.
Materials:
-
Compound to be analyzed
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube and cap
-
Pasteur pipette or syringe
-
Vortex mixer
-
Lint-free tissue
Procedure:
-
Dry Glassware: Ensure the NMR tube and any glassware that will come into contact with the sample are thoroughly dry. If necessary, oven-dry the NMR tube at 120°C for several hours and cool it in a desiccator.
-
Weigh the Sample: Accurately weigh the desired amount of your compound directly into the NMR tube.
-
Add the Deuterated Solvent: Using a clean, dry Pasteur pipette or syringe, add the appropriate volume of the deuterated solvent to the NMR tube (typically 0.5-0.7 mL for a standard 5 mm tube).
-
Dissolve the Sample: Cap the NMR tube and use a vortex mixer to ensure the sample is completely dissolved.
-
Clean the Tube: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
Label the Tube: Clearly label the NMR tube with a unique identifier.
-
Insert into Spinner Turbine: Carefully place the NMR tube into a spinner turbine, ensuring it is positioned correctly.
-
Analyze the Sample: Insert the sample into the NMR spectrometer for analysis.
Disposal of Deuterated Waste
The disposal of deuterated waste should follow the same principles as the disposal of its non-deuterated counterparts, adhering to all local, state, and federal regulations.
General Disposal Guidelines:
-
Segregation: Do not mix deuterated waste with non-hazardous waste. Segregate deuterated waste streams based on their chemical properties (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic).
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents, including the fact that it is deuterated (e.g., "Waste Deuterated Chloroform").
-
Containers: Use appropriate, sealed, and leak-proof containers for waste collection.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and silica gel, should be collected in a designated, labeled container.
-
Liquid Waste: Collect deuterated solvent waste in a dedicated, labeled container. Do not pour deuterated solvents down the drain.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and decision-making processes for the safe handling of deuterated compounds.
Conclusion
Deuterated compounds are indispensable tools in modern research and development. By understanding their unique properties and adhering to rigorous safety and handling protocols, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. This guide provides a foundational framework for working with these valuable isotopic materials. It is imperative that all personnel are thoroughly trained and that specific safety procedures are developed and followed for each deuterated compound and experimental setup.
References
Methodological & Application
Application Note: High-Throughput Quantification of Glycolic Acid in Biological Matrices Using Glycolic acid-d2 as an Internal Standard by LC-MS/MS
Introduction
Glycolic acid, the smallest α-hydroxy acid, is a key intermediate in the glyoxylate cycle and has significant roles in various metabolic pathways.[1] Its accurate quantification in biological matrices is crucial for research in areas ranging from metabolic disorders to cosmetics and drug development. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for quantitative LC-MS analysis, as it effectively compensates for variability in sample preparation, injection volume, and matrix effects.[2][3] This application note details a robust and sensitive LC-MS/MS method for the quantification of glycolic acid in biological samples using glycolic acid-d2 as an internal standard.
Method Overview
This method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reverse-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of this compound, which co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, ensures high accuracy and precision.
Data Presentation
The method was validated for linearity, precision, accuracy, recovery, and stability. The following tables summarize the quantitative performance of the assay.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Glycolic Acid | 1 - 1000 | > 0.998 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | 6.5 | 8.2 | 95.8 |
| Low QC | 5 | 4.8 | 6.1 | 102.3 |
| Mid QC | 50 | 3.1 | 4.5 | 98.7 |
| High QC | 800 | 2.5 | 3.9 | 101.5 |
Data adapted from a study using a labeled internal standard for glycolic acid analysis.[4]
Table 3: Recovery and Matrix Effect
| Quality Control Sample | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 5 | 92.1 | 97.4 |
| High QC | 800 | 94.5 | 98.1 |
Table 4: Stability
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |
| Bench-top (Room Temp) | 8 hours | 98.2 | 99.1 |
| Freeze-Thaw Cycles | 3 cycles | 96.5 | 97.8 |
| Long-term (-80°C) | 30 days | 95.9 | 97.2 |
Experimental Protocols
1. Materials and Reagents
-
Glycolic acid certified reference standard
-
This compound (deuterated internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid, 99% purity
-
Blank biological matrix (e.g., human plasma, urine, cell lysate)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve glycolic acid and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 methanol:water to prepare working standards for calibration curve and quality control samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Glycolic Acid: 75 -> 31
-
This compound: 77 -> 32
-
Visualization
Below are diagrams illustrating the metabolic context of glycolic acid and the experimental workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of glycolic acid in biological matrices. The use of this compound as an internal standard ensures the reliability of the results by correcting for analytical variability. This method is suitable for a wide range of applications in both academic research and industrial drug development.
References
Application Note: Protocol for Quantitative Analysis of Glycolic Acid in Biological Matrices Using Stable Isotope Dilution and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate and precise quantification of glycolic acid in biological samples, such as plasma and urine, using the stable isotope dilution method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Glycolic acid (GA) is the smallest α-hydroxy acid, playing a key role in various biochemical pathways, including the glyoxylate cycle. It is also widely used in the cosmetic and polymer industries. Accurate quantification of glycolic acid in biological matrices is crucial for metabolic research, clinical diagnostics, and toxicological studies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for sample preparation losses and matrix effects.[1] This method utilizes a stable isotope-labeled internal standard (IS), such as ¹³C-glycolic acid, which is chemically identical to the analyte but mass-distinguishable.[1][2] This protocol details a validated LC-MS/MS method for the determination of glycolic acid in plasma and urine.
Principle of Isotope Dilution
The core principle of the stable isotope dilution technique is the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the workflow.[1] The labeled compound serves as an internal standard (IS). Because the IS and the endogenous analyte exhibit nearly identical chemical and physical properties, they behave similarly during all subsequent steps of sample preparation, extraction, and analysis. Any loss of analyte during these steps will be accompanied by a proportional loss of the IS. The mass spectrometer distinguishes between the analyte and the IS based on their mass difference. Quantification is therefore based on the ratio of the analyte's signal to the IS's signal, which remains constant regardless of sample loss, leading to highly accurate and reliable results.[3]
References
Application of Glycolic Acid-d2 in Metabolic Flux Analysis: Unraveling Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Metabolic Flux Analysis with Glycolic Acid-d2
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as this compound, researchers can trace the path of the isotope through various metabolic pathways. This provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. This compound (HO-CD2-COOH) is a deuterated analog of glycolic acid, a key metabolite in several pathways, including photorespiration in plants and amino acid and oxalate metabolism in animals.[1][2] Its use as a tracer allows for the precise measurement of its metabolic fate, offering insights into the contributions of glycolate to central carbon metabolism and related biosynthetic pathways.
The primary advantage of using a stable isotope like deuterium (²H) is its non-radioactive nature, ensuring safety in handling and experimentation. The increase in mass due to the deuterium atoms allows for the detection and quantification of labeled metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This enables the elucidation of pathway activity and the relative contributions of different substrates to specific metabolite pools.
Principle of Tracing with this compound
When cells are cultured in the presence of this compound, it is taken up and metabolized. The deuterium atoms from this compound are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites, it is possible to determine the extent to which glycolic acid has contributed to their formation. This information is then used in computational models to calculate the flux through the relevant metabolic pathways.
For example, the conversion of glycolic acid to glyoxylic acid and subsequently to other metabolites like glycine, serine, and components of the tricarboxylic acid (TCA) cycle can be traced. The detection of deuterium in these molecules provides direct evidence of the metabolic flux from glycolic acid.
Significance in Research and Drug Development
The application of this compound in MFA is particularly relevant in several research areas:
-
Understanding Disease Pathophysiology: In diseases like Primary Hyperoxaluria, where glycolate metabolism is dysregulated, tracing with this compound can help to quantify the aberrant metabolic fluxes and identify potential therapeutic targets.[1]
-
Cancer Metabolism: Cancer cells exhibit altered metabolic phenotypes. Investigating the utilization of two-carbon compounds like glycolic acid can provide insights into the metabolic reprogramming that supports tumor growth and proliferation.
-
Drug Discovery and Development: By understanding how a drug candidate affects specific metabolic pathways, researchers can assess its efficacy and potential off-target effects. This compound can be used to probe the impact of drugs on glycolate and related metabolic pathways.
-
Metabolic Engineering: In biotechnological applications, understanding and optimizing metabolic pathways is crucial. This compound can be used to quantify the flux towards desired products in engineered microorganisms.
Experimental Protocols
This section provides a generalized protocol for a stable isotope tracing experiment using this compound in cultured mammalian cells.
I. Cell Culture and Labeling
-
Cell Seeding: Plate adherent mammalian cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture the cells in their standard growth medium overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Labeling Medium: Prepare a fresh batch of the appropriate cell culture medium. Supplement this medium with this compound to a final concentration typically in the range of 0.1 to 1 mM. The unlabeled glycolic acid in the base medium should be accounted for.
-
Isotope Labeling: Aspirate the standard growth medium from the cell culture plates. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared this compound containing labeling medium to the cells.
-
Incubation: Return the plates to the incubator and incubate for a specific duration. The labeling time should be optimized based on the expected rate of metabolism and can range from a few minutes to several hours to achieve isotopic steady state. A time-course experiment is recommended to determine the optimal labeling period.
II. Metabolite Extraction
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to quench all metabolic activity.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (v/v) to each well. Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Cell Lysis: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.
III. Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as a mixture of water and acetonitrile.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system. The chromatographic method should be optimized to separate glycolic acid and its downstream metabolites. The mass spectrometer will be operated in a mode that allows for the detection and quantification of the different mass isotopologues of each metabolite.
-
Data Acquisition: Acquire data in full scan mode to identify all detectable metabolites and in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to quantify the abundance of specific isotopologues.
IV. Data Analysis
-
Peak Integration and Isotopologue Distribution: Integrate the chromatographic peaks for each metabolite and its isotopologues. Correct the raw data for the natural abundance of stable isotopes.
-
Metabolic Flux Calculation: Use the corrected isotopologue distribution data as input for metabolic flux analysis software (e.g., INCA, Metran). A metabolic network model that includes the relevant pathways of glycolic acid metabolism is required for these calculations. The software will estimate the intracellular metabolic fluxes by fitting the experimental data to the model.
Data Presentation
The following tables present hypothetical but realistic quantitative data that could be obtained from a metabolic flux analysis experiment using this compound in a hypothetical cancer cell line.
Table 1: Relative Abundance of Deuterium-Labeled Metabolites
| Metabolite | Labeled Fraction (M+2) (%) |
| Glycine | 15.2 ± 1.8 |
| Serine | 8.5 ± 1.1 |
| Citrate | 3.1 ± 0.5 |
| α-Ketoglutarate | 2.5 ± 0.4 |
| Malate | 2.8 ± 0.6 |
Data are presented as mean ± standard deviation (n=3). The M+2 isotopologue represents the incorporation of the two deuterium atoms from this compound.
Table 2: Calculated Metabolic Fluxes (normalized to Glycolic Acid Uptake Rate)
| Reaction | Relative Flux |
| Glycolic acid -> Glyoxylic acid | 100 |
| Glyoxylic acid -> Glycine | 45 |
| Glyoxylic acid -> Oxalate | 30 |
| Glycine -> Serine | 20 |
| Glyoxylic acid -> TCA Cycle Anaplerosis | 15 |
Fluxes are expressed relative to the rate of this compound uptake, which is set to 100.
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathways involved in this compound tracing.
References
- 1. Metabolism of 13C5-hydroxyproline in mouse models of Primary Hyperoxaluria and its inhibition by RNAi therapeutics targeting liver glycolate oxidase and hydroxyproline dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formation of oxalate from glycolate in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for Glycolic Acid-d2 Sample Preparation in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolic acid is a key biomarker for several inborn errors of metabolism, most notably Primary Hyperoxaluria Type 1.[1][2][3] Accurate and reliable quantification of glycolic acid in urine is crucial for the diagnosis and monitoring of this and other metabolic disorders. The use of a stable isotope-labeled internal standard, such as Glycolic acid-d2, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the highest accuracy in quantitative analysis by mass spectrometry.
This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of this compound. The described methods include simple dilution and filtration, protein precipitation, and a general guideline for liquid-liquid extraction.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of glycolic acid in urine using mass spectrometry-based methods. The use of this compound as an internal standard is critical to achieving this level of performance.
| Parameter | Typical Value | Method | Reference |
| Recovery | 94.9 - 100.5% | LC-MS | [4][5] |
| Linearity (Correlation Coefficient) | 0.9974 - 0.9997 | LC-MS | |
| Precision (%RSD) | < 1.0% | LC-MS | |
| Endogenous Concentration (Adults) | 24.4 - 63.7 mmol/mol creatinine | Mass Fragmentography | |
| Endogenous Concentration (Adults) | 0.29 - 0.91 mmol/day | Mass Fragmentography |
Experimental Protocols
Internal Standard Spiking
For all protocols, the first step is to spike the urine sample with a known concentration of this compound solution. The concentration of the spiking solution should be chosen to be within the linear range of the analytical method and comparable to the expected endogenous concentration of glycolic acid.
Protocol 1: Simple Dilution and Filtration
This method is rapid and suitable for urine samples with low protein content.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Deionized water or a suitable buffer (e.g., 0.3 M boric acid)
-
0.45 µm syringe filters
-
Autosampler vials
Procedure:
-
Allow the frozen urine sample to thaw completely at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine sample at high speed (e.g., 16,000 x g) for 5 minutes at 4°C to pellet any cellular debris or precipitates.
-
Transfer a known volume of the supernatant to a clean microcentrifuge tube.
-
Add a precise volume of the this compound internal standard solution.
-
Dilute the sample 1:100 with a mixture of 50:50 Solvent A/Solvent B (where Solvent A is DI Water with 10 mM Ammonium Formate and Solvent B is 95% Acetonitrile / 5% DI Water / 10 mM Ammonium Formate).
-
Vortex the diluted sample thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
-
The sample is now ready for analysis by LC-MS.
Protocol 2: Protein Precipitation
This method is used to remove proteins from the urine sample, which can interfere with the analysis.
3a. Trichloroacetic Acid (TCA) Precipitation
Materials:
-
Urine sample
-
This compound internal standard solution
-
Trichloroacetic acid (TCA) solution (e.g., 80%)
-
Ice-cold acetone
-
Centrifuge capable of reaching 14,000 x g
-
Autosampler vials
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Add 1:10 v/v of 80% TCA to the urine sample.
-
Incubate the sample on ice for 1 hour.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the pellet in 1 mL of ice-cold acetone.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the pellet twice with 1 mL of ice-cold acetone, centrifuging each time.
-
Air dry the final pellet and reconstitute in a suitable solvent for LC-MS analysis.
-
Transfer the reconstituted sample to an autosampler vial.
3b. Acetone Precipitation
Materials:
-
Urine sample
-
This compound internal standard solution
-
Ice-cold acetone (85%)
-
Centrifuge capable of reaching 12,000 x g
-
Autosampler vials
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Add three volumes of 85% ice-cold acetone to the urine sample.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the glycolic acid and internal standard.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Reconstitute the remaining aqueous solution to the original urine volume with a suitable solvent for LC-MS analysis.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol provides a general framework for LLE of organic acids from urine.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Hydroxylamine hydrochloride solution (50 g/L)
-
7.5 M Sodium hydroxide (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
To a urine sample equivalent to 1 mg of creatinine, add 6 mL of ethyl acetate and 1 g of NaCl.
-
Add 500 µL of a 50 g/L aqueous hydroxylamine hydrochloride solution.
-
Adjust the pH of the mixture to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C.
-
After cooling, acidify the mixture with 6 M HCl.
-
Extract the sample three times with ethyl acetate.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Transfer the reconstituted sample to an autosampler vial.
Visualizations
Experimental Workflow: Simple Dilution and Filtration
Caption: Workflow for Simple Dilution and Filtration.
Experimental Workflow: Protein Precipitation (TCA)
Caption: Workflow for TCA Protein Precipitation.
Experimental Workflow: Liquid-Liquid Extraction (LLE)
Caption: Workflow for Liquid-Liquid Extraction.
References
Application Note: High-Sensitivity Detection of Glycolic Acid-d2 by Mass Spectrometry
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of Glycolic acid-d2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Glycolic acid is a key metabolite in various biological and industrial processes, and the use of a stable isotope-labeled internal standard like this compound is crucial for precise quantification. This document outlines optimal mass spectrometry parameters, sample preparation procedures, and chromatographic conditions to achieve low detection limits and high reproducibility. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
Glycolic acid (GA), the smallest α-hydroxy acid, is an important intermediate in the glyoxylate cycle and has widespread applications in cosmetics, biodegradable polymers, and industrial cleaning. Accurate measurement of glycolic acid concentrations in complex matrices such as biological fluids, environmental samples, and industrial products is essential for quality control, metabolic studies, and safety assessments. Stable isotope dilution analysis using a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry as it compensates for matrix effects and variations in sample preparation and instrument response. This note details a robust LC-MS/MS method for the optimal detection of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for the quantification of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Glycolic acid (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Formate (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Hydrochloric Acid (analytical grade)
-
EDTA or heparin tubes for blood sample collection
-
Syringe filters (0.45 µm)
Sample Preparation Protocol
The following is a general protocol for the extraction of glycolic acid from biological fluids. Optimization may be required for different sample matrices.
-
Sample Collection: For blood samples, use EDTA or heparin tubes for collection and separate plasma/serum within 1 hour. For urine, collect fresh samples in sterile containers.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound to serve as an internal standard.
-
Protein Precipitation (for serum/plasma): Add 3 volumes of ice-cold acetonitrile to 1 volume of serum or plasma. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction:
-
To the supernatant (or directly to aqueous samples like urine or seawater), add an equal volume of ethyl acetate.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2 to ensure glycolic acid is in its protonated form.
-
Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Evaporation: Transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Acetonitrile / 5% DI Water / 10 mM Ammonium Formate).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
For the separation of glycolic acid, either ion-exclusion chromatography or reversed-phase chromatography can be employed. Since many organic acids are highly hydrophilic, ion-exclusion or HILIC (Hydrophilic Interaction Liquid Chromatography) columns can provide better retention.
| Parameter | Recommended Conditions |
| Column | Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm or equivalent HILIC column |
| Mobile Phase A | DI Water with 10 mM Ammonium Formate |
| Mobile Phase B | 95% Acetonitrile / 5% DI Water with 10 mM Ammonium Formate |
| Gradient | 95% B (0-1 min), 95% to 30% B (1-5 min), 30% B (5-7 min), 30% to 95% B (7-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
| Parameter | Optimal Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Nozzle Voltage | 1.5 kV |
| Nebulizer Pressure | 30 psi |
| Gas Temperature | 160°C |
| Sheath Gas Temperature | 360°C |
| Sheath Gas Flow | 11 L/min |
MRM Transitions and Quantitative Data
Multiple Reaction Monitoring (MRM) is used for the quantification of glycolic acid and its deuterated internal standard. The following transitions are monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cell Accelerator Voltage (V) |
| Glycolic Acid | 75.0 | 45.0 | 12 | 3 |
| This compound | 77.0 | 48.0 | 12 | 3 |
A summary of the quantitative performance of a similar LC-MS/MS method for glycolic acid is presented below.[1] These values can be expected to be similar for this compound.
| Parameter | Value |
| Limit of Detection (LOD) | 9 nM |
| Intra-day Precision (%RSD) | 0.74 - 1.09% |
| Inter-day Precision (%RSD) | 4.45 - 6.53% |
| Accuracy | 78.1% - 101.4% |
| Linearity Range (Glycolic Acid) | 0.080 - 0.30 mg/mL (in urine)[2] |
Signaling Pathways and Logical Relationships
The detection of this compound by mass spectrometry follows a logical progression from sample introduction to ion detection.
Caption: Ionization and fragmentation pathway of this compound in the mass spectrometer.
Discussion
The method described provides a sensitive and reliable approach for the quantification of this compound. The use of a deuterated internal standard is critical for correcting for any analyte loss during sample preparation and for mitigating matrix effects, thereby ensuring high accuracy and precision. While this application note provides a robust starting point, it is important to note that some parameters, particularly the chromatographic conditions and sample preparation steps, may need to be optimized for specific matrices. For instance, for the analysis of glycolic acid in polymers like polyglycolic acid (PGA), different sample preparation methods would be required.[3] In some cases, derivatization may be necessary, especially for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), to improve volatility and chromatographic performance.[4]
Conclusion
This application note details an optimized LC-MS/MS method for the detection and quantification of this compound. The provided protocols and parameters are designed to yield high sensitivity, specificity, and reproducibility for a variety of sample types. This method is well-suited for applications in clinical diagnostics, metabolic research, and quality control in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for In Vivo Stable Isotope Tracing Studies Using Glycolic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes in vivo.[1] The use of deuterated compounds, such as Glycolic Acid-d2 (2,2-dideuterio-2-hydroxyacetic acid), offers a non-radioactive and sensitive approach to trace the metabolic fate of glycolic acid.[2] This is particularly relevant in the study of diseases associated with glycolic acid metabolism, such as primary hyperoxaluria, a genetic disorder characterized by the overproduction of oxalate.[3] Glycolic acid is a key intermediate in the pathway leading to oxalate synthesis, making this compound an ideal tracer to investigate the dynamics of this pathway in vivo.[4]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo stable isotope tracing studies using this compound. The protocols cover tracer administration, sample collection, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Applications
-
Metabolic Pathway Elucidation: Tracing the conversion of glycolic acid to its downstream metabolites, primarily glyoxylate and oxalate, to understand the kinetics and regulation of this pathway.[4]
-
Disease Modeling: Studying the pathophysiology of metabolic disorders like primary hyperoxaluria by quantifying the rate of oxalate production from glycolic acid in animal models.
-
Pharmacodynamic Studies: Evaluating the efficacy of therapeutic interventions aimed at reducing oxalate production by measuring changes in the metabolic flux from glycolic acid.
-
Drug Development: Assessing the on-target and off-target effects of new drug candidates on glycolic acid and oxalate metabolism.
Signaling and Metabolic Pathways
The primary metabolic pathway of interest for this compound tracing is its oxidation to glyoxylate, which is then further converted to oxalate. This process predominantly occurs in the liver.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How deuterated tracers allow us imaging metabolism in vivo [sigmaaldrich.com]
- 3. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formation of oxalate from glycolate in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Robust Assay for Glycolic Acid in Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycolic acid (GA), the smallest α-hydroxy acid, is a significant biomarker for several metabolic processes and toxicological exposures.[1] In clinical settings, elevated serum levels of glycolic acid are a key indicator of ethylene glycol poisoning, a medical emergency requiring rapid diagnosis and intervention.[2] Normal physiological concentrations of glycolic acid in serum are typically in the low micromolar range (approximately 2 µM), whereas concentrations exceeding 8 mM are considered critical and may necessitate hemodialysis.[1] Given the wide disparity between basal and toxic levels, a robust and sensitive assay with a broad dynamic range is essential for both clinical diagnostics and research applications.
This document provides detailed protocols for two distinct and robust methods for the quantification of glycolic acid in serum: a commercially available fluorometric enzymatic assay and a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Method 1: Fluorometric Enzymatic Assay
This method is based on a one-step, plate-based assay utilizing a specific enzyme mix to metabolize glycolic acid, leading to the formation of a fluorescent product. The fluorescence intensity is directly proportional to the glycolic acid concentration in the sample. This assay is well-suited for rapid screening and high-throughput applications.
Principle of the Assay
The enzymatic assay relies on the conversion of glycolic acid by a proprietary enzyme mix. This reaction produces an intermediate that, in the presence of a probe, generates a highly fluorescent product. The fluorescence is measured at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
Experimental Protocol: Fluorometric Enzymatic Assay
1. Materials and Reagents:
-
Glycolic Acid Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar vendors) containing:
-
GA Assay Buffer
-
GA Enzyme Mix
-
GA Probe
-
GA Standard (typically 50 mM)
-
-
Black, flat-bottom 96-well plates
-
Multichannel pipettor
-
Fluorescence multiwell plate reader
-
10 kDa spin columns (for plasma, if applicable)
-
Deionized water
-
Serum samples
2. Reagent Preparation:
-
GA Assay Buffer: Warm to room temperature before use.
-
GA Enzyme Mix: Reconstitute according to the manufacturer's instructions, typically with the GA Assay Buffer. Aliquot and store at -20°C.
-
GA Probe: Thaw at room temperature, protected from light. Store at -20°C.
-
GA Standard (50 mM): Thaw at room temperature before use.
3. Standard Curve Preparation:
-
Prepare a 100 µM GA Standard by diluting the 50 mM GA Standard.
-
Prepare a series of standards in separate wells of the 96-well plate by diluting the 100 µM standard with GA Assay Buffer to achieve concentrations ranging from 0 to 10 nmol/well.
4. Sample Preparation:
-
Serum: Dilute serum samples 1:10 with GA Assay Buffer. For expected GA concentrations greater than 5 mM, a 1:20 dilution may be necessary.
-
Add 1-4 µL of the diluted serum to two separate wells (designate one as "Sample" and the other as "Sample Background Control").
-
Adjust the volume in each well to 50 µL with GA Assay Buffer.
5. Assay Procedure:
-
Reaction Mix: Prepare a master mix containing the GA Assay Buffer, GA Enzyme Mix, and GA Probe according to the kit's protocol.
-
Background Control Mix: Prepare a similar mix for the background control wells but omit the GA Enzyme Mix.
-
Add 50 µL of the Reaction Mix to the standard and sample wells.
-
Add 50 µL of the Background Control Mix to the sample background control wells.
-
Mix the plate gently.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm in end-point mode.
6. Data Analysis:
-
Subtract the fluorescence reading of the 0 nmol/well standard from all other standard readings.
-
Plot the standard curve of fluorescence intensity versus the amount of GA.
-
For each sample, subtract the background control fluorescence reading from the sample fluorescence reading.
-
Use the corrected sample fluorescence to determine the amount of GA in the sample from the standard curve.
-
Calculate the concentration of GA in the original serum sample, accounting for the dilution factor.
Data Presentation: Fluorometric Enzymatic Assay Performance
| Parameter | Value | Reference |
| Limit of Detection | 30 pmol | |
| Inter-assay CV | < 13% | |
| Intra-assay CV | < 10% | |
| Clinical Sensitivity | 86% | |
| Clinical Specificity | 92% |
Experimental Workflow: Fluorometric Enzymatic Assay
Caption: Workflow for the fluorometric enzymatic assay of glycolic acid in serum.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For a more sensitive and specific quantification of glycolic acid, an LC-MS/MS method is recommended. This approach offers higher precision and accuracy, making it suitable for clinical research and confirmatory testing. The protocol outlined below is a general guideline and may require optimization based on the specific instrumentation available.
Experimental Protocol: LC-MS/MS
1. Materials and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Glycolic acid standard
-
Isotopically labeled internal standard (e.g., Glycolic acid-d2)
-
Deionized water (18.2 MΩ·cm)
-
Serum samples
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of glycolic acid (e.g., 1 mg/mL) in deionized water.
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in deionized water.
-
Prepare a working internal standard solution at an appropriate concentration (e.g., 1 µg/mL).
3. Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18) or a column designed for polar compound analysis.
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and methanol or acetonitrile with a small percentage of formic acid (e.g., 0.1%).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is typically used for glycolic acid.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for glycolic acid and its internal standard.
5. Data Analysis:
-
Integrate the peak areas for glycolic acid and the internal standard.
-
Calculate the peak area ratio of glycolic acid to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of glycolic acid in the samples from the calibration curve.
Data Presentation: LC-MS/MS Assay Performance
| Parameter | Value | Reference |
| Linearity | > 0.999 | |
| Limit of Detection | 0.023 µg/mL | |
| Limit of Quantification | 0.077 µg/mL | |
| Intra-day Repeatability (%RSD) | 1.4–1.8% | |
| Inter-day Repeatability (%RSD) | 1.4–1.8% | |
| Accuracy | 96.7–102.4% |
Signaling Pathway and Experimental Workflow: LC-MS/MS
Caption: Workflow for the LC-MS/MS-based quantification of glycolic acid in serum.
Conclusion
The choice between a fluorometric enzymatic assay and an LC-MS/MS method for the determination of glycolic acid in serum will depend on the specific requirements of the study. The enzymatic assay offers a rapid, high-throughput, and cost-effective solution for screening purposes. In contrast, the LC-MS/MS method provides superior sensitivity, specificity, and accuracy, making it the gold standard for clinical research and confirmatory diagnostics. Both methods, when properly validated, can provide robust and reliable quantification of glycolic acid in serum.
References
Application Notes and Protocols: Glycolic Acid-d2 in Metabolomics for Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the large-scale study of small molecules, provides a real-time snapshot of physiological and pathological states. The use of stable isotope-labeled compounds, such as Glycolic acid-d2 (deuterated glycolic acid), has emerged as a powerful technique to trace metabolic pathways and quantify fluxes, offering deeper insights into cellular metabolism.[1][2][3][4][5] Glycolic acid, a small alpha-hydroxy acid, is implicated in various metabolic pathways and has been identified as a potential biomarker for several diseases, including metabolic disorders and certain types of cancer. By introducing this compound into a biological system, researchers can track the fate of the deuterated label through interconnected metabolic pathways, thereby elucidating enzymatic activities and identifying potential dysregulations associated with disease.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolomics research for the purpose of biomarker discovery.
Application 1: Tracing Glycolic Acid Metabolism to Identify Novel Biomarkers
Objective: To elucidate the metabolic fate of glycolic acid in a cellular model of disease and identify downstream metabolites that can serve as potential biomarkers.
Principle: Cells are cultured in the presence of this compound. The deuterated label is incorporated into downstream metabolites through enzymatic reactions. By comparing the isotopic enrichment in metabolites from healthy and diseased cells, it is possible to identify metabolic pathways that are altered in the disease state.
Experimental Workflow
The overall workflow for a tracer experiment using this compound is depicted below.
Key Metabolic Pathways of Glycolic Acid
Glycolic acid is primarily metabolized to glyoxylate, which can then enter several downstream pathways. Understanding these pathways is crucial for interpreting the results of tracer experiments.
Protocols
Protocol 1: In Vitro Stable Isotope Tracing with this compound
This protocol describes the steps for conducting a stable isotope tracing experiment in cultured cells.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
This compound (isotopic purity > 98%)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Water, LC-MS grade
-
Chloroform, LC-MS grade
-
Cell scraper
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and grow until they reach the desired confluency (typically 70-80%).
-
-
Tracer Introduction:
-
Prepare the labeling medium by supplementing the standard culture medium with this compound to a final concentration of 1 mM (concentration may need to be optimized for different cell lines).
-
Remove the standard culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound labeling medium to the cells.
-
-
Incubation and Time-Course Sampling:
-
Incubate the cells in the labeling medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the deuterium label into downstream metabolites.
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and transfer to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Deuterated Metabolites
This protocol provides a general method for the analysis of this compound and its labeled downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A suitable LC column (e.g., HILIC or C18)
-
A high-resolution mass spectrometer
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% methanol in water.
-
Vortex and centrifuge to pellet any insoluble material.
-
-
LC Separation:
-
Inject the reconstituted sample onto the LC system.
-
Perform a gradient elution to separate the metabolites. The specific gradient will depend on the column and the metabolites of interest.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in a suitable mode for detecting and quantifying the deuterated and non-deuterated forms of the metabolites (e.g., selected reaction monitoring (SRM) or parallel reaction monitoring (PRM)).
-
Monitor the mass transitions for Glycolic acid (and its d2-isotopologue) and other potential downstream metabolites such as glyoxylate, glycine, and serine.
-
Data Presentation and Analysis
Quantitative data from the LC-MS/MS analysis should be organized into tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Glycolic Acid and Downstream Metabolites in Control vs. Disease Model
This table presents hypothetical data showing the percentage of the metabolite pool that is labeled with deuterium at a specific time point (e.g., 24 hours).
| Metabolite | Control Cells (% Labeled) | Disease Model Cells (% Labeled) | Fold Change (Disease/Control) | p-value |
| This compound | 95.2 ± 2.1 | 94.8 ± 1.9 | 0.99 | >0.05 |
| Glyoxylate-d | 65.7 ± 4.3 | 32.1 ± 3.8 | 0.49 | <0.01 |
| Glycine-d | 42.1 ± 3.5 | 15.6 ± 2.9 | 0.37 | <0.01 |
| Serine-d | 25.3 ± 2.8 | 8.9 ± 1.7 | 0.35 | <0.01 |
| Oxalate-d | 10.5 ± 1.2 | 25.8 ± 3.1 | 2.46 | <0.01 |
Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.
Table 2: Relative Abundance of Key Metabolites in the Glycolic Acid Pathway
This table shows the relative abundance of key metabolites, normalized to an internal standard, to indicate changes in pool sizes.
| Metabolite | Control Cells (Relative Abundance) | Disease Model Cells (Relative Abundance) | Fold Change (Disease/Control) | p-value |
| Glycolic Acid | 1.00 ± 0.12 | 1.52 ± 0.21 | 1.52 | <0.05 |
| Glyoxylate | 1.00 ± 0.09 | 0.65 ± 0.11 | 0.65 | <0.05 |
| Glycine | 1.00 ± 0.15 | 0.71 ± 0.13 | 0.71 | <0.05 |
| Serine | 1.00 ± 0.11 | 0.82 ± 0.10 | 0.82 | >0.05 |
| Oxalate | 1.00 ± 0.18 | 2.15 ± 0.25 | 2.15 | <0.01 |
Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.
Interpretation of Results
The hypothetical data in the tables suggest a metabolic shift in the disease model. The decreased labeling in glyoxylate, glycine, and serine in the disease cells, despite similar uptake of this compound, indicates a downregulation of the pathway leading to amino acid synthesis from glycolic acid. Conversely, the increased labeling and relative abundance of oxalate suggest an upregulation of the pathway converting glyoxylate to oxalate. This shift could point to dysregulation of the enzyme alanine-glyoxylate aminotransferase (AGT) and/or lactate dehydrogenase (LDH) and suggests that the ratio of labeled oxalate to labeled glycine could be a potential biomarker for the disease.
Conclusion
The use of this compound as a metabolic tracer provides a powerful tool for elucidating the metabolic fate of glycolic acid and identifying novel biomarkers. The detailed protocols and data presentation guidelines provided in these application notes offer a framework for researchers to design and execute robust metabolomics studies. By tracing the flow of deuterium from this compound through various metabolic pathways, scientists can gain valuable insights into disease mechanisms and discover new targets for therapeutic intervention.
References
- 1. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Glycolic Acid and Its Isotopologues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of glycolic acid and its isotopologues.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of glycolic acid.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Column Contamination3. Inappropriate Mobile Phase pH4. Secondary Interactions with Column | 1. Dilute the sample or inject a smaller volume.2. Wash the column with a strong solvent or replace the guard column.3. Adjust the mobile phase pH to ensure glycolic acid is in a single ionic state (typically pH < pKa).4. Use a column specifically designed for organic acids or add a competing agent to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition2. Unstable Column Temperature3. Pump Malfunction4. Column Degradation | 1. Ensure mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.2. Use a column oven to maintain a consistent temperature.[1] 3. Check for leaks, and ensure pump seals are in good condition.4. Replace the column if it has exceeded its lifetime or shows a significant drop in performance. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal Detector Wavelength (UV)2. Ion Suppression (LC-MS)3. Sample Degradation4. Improper Sample Preparation | 1. Set the UV detector to a lower wavelength, such as 210 nm, for better sensitivity of organic acids.[2] 2. Improve sample cleanup to remove interfering matrix components. Adjust chromatographic conditions to separate glycolic acid from co-eluting, suppressing agents.3. Ensure sample stability by controlling temperature and pH. Prepare samples fresh when possible.4. Optimize extraction and dilution steps to ensure the final concentration is within the instrument's optimal detection range. |
| High Backpressure | 1. Column or Frit Blockage2. Sample Precipitation3. Mobile Phase Precipitation | 1. Back-flush the column or replace the inlet frit. Use a guard column to protect the analytical column.2. Ensure the sample is fully dissolved in the mobile phase or an appropriate solvent before injection.3. Check the solubility of buffer salts in the organic mobile phase composition. Filter the mobile phase before use. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase or HPLC System2. Air Bubbles in the System3. Detector Lamp Issues (UV) | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly.2. Degas the mobile phase and purge the pump to remove any air bubbles.3. Check the detector lamp's age and intensity. Replace if necessary. |
Frequently Asked Questions (FAQs)
Q1: How can I chromatographically separate glycolic acid from its stable isotope-labeled isotopologues (e.g., ¹³C-glycolic acid)?
A1: Achieving baseline chromatographic separation of glycolic acid and its isotopologues using standard HPLC methods is generally not feasible or necessary. Isotopologues have nearly identical physicochemical properties and thus exhibit very similar retention behavior on a chromatographic column. The primary purpose of using a stable isotope-labeled internal standard is for accurate quantification via mass spectrometry (MS). The mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The chromatography step is crucial for separating glycolic acid from other interfering compounds in the sample matrix, not for separating it from its isotopologue.
Q2: What is the recommended starting point for developing an HPLC-UV method for glycolic acid?
A2: A good starting point for an HPLC-UV method for glycolic acid is to use a reversed-phase C18 column with an acidic mobile phase.[2][3] A mobile phase consisting of a phosphate buffer at a low pH (e.g., pH 3.0) and a small amount of acetonitrile (e.g., 95:5 v/v) is often effective.[2] Detection is typically performed at a low wavelength, such as 210 nm, as glycolic acid does not have a strong chromophore.
Q3: When should I use LC-MS for glycolic acid analysis?
A3: LC-MS is preferred when high sensitivity and selectivity are required, especially for complex matrices like biological fluids. It is also the method of choice when using stable isotope-labeled internal standards for accurate quantification. For Mass-Spec compatible applications, it is recommended to replace phosphoric acid with formic acid in the mobile phase.
Q4: How can I improve the retention of glycolic acid on a reversed-phase column?
A4: Glycolic acid is a polar compound and may have limited retention on traditional C18 columns. To improve retention, you can:
-
Use a polar-embedded or polar-endcapped reversed-phase column: These columns are designed to provide better retention for polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is well-suited for highly polar compounds.
-
Use ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionic compounds like glycolic acid on a reversed-phase column.
Q5: What are the key considerations for sample preparation when analyzing glycolic acid?
A5: The primary goal of sample preparation is to remove matrix components that can interfere with the analysis or damage the column. For biological samples, protein precipitation is a common first step. Solid-phase extraction (SPE) can be used for further cleanup. It is also important to ensure that the final sample solvent is compatible with the mobile phase to avoid peak distortion. Filtering the sample through a 0.22 or 0.45 µm filter before injection is highly recommended to remove particulates.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Glycolic Acid
This protocol is adapted from a method for the simultaneous estimation of lactic acid and glycolic acid.
1. Chromatographic Conditions:
-
Column: Supelco C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 10 mM phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 50 µL
-
UV Detection: 210 nm
2. Reagent Preparation:
-
10 mM Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 980 mL of milli-Q water. Adjust the pH to 3.0 with concentrated phosphoric acid.
-
Mobile Phase: Mix the 10 mM phosphate buffer (pH 3.0) and acetonitrile in a 95:5 (v/v) ratio.
3. Sample Preparation:
-
Prepare a stock solution of glycolic acid in milli-Q water.
-
Prepare calibration standards by serial dilution of the stock solution with the mobile phase.
-
For solid samples, accurately weigh the sample and dissolve it in an appropriate solvent, followed by dilution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS Analysis of Glycolic Acid
This protocol is based on a method for the analysis of glycolic acid in urine samples.
1. Chromatographic Conditions:
-
Column: Cogent Diamond Hydride™, 4µm, 100Å (2.1 x 150mm)
-
Mobile Phase:
-
A: DI Water / 10 mM Ammonium Formate
-
B: 95% Acetonitrile / 5% DI Water / 10 mM Ammonium Formate (v/v)
-
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 30% B
-
5-7 min: 30% B
-
7-8 min: 30% to 95% B
-
8-11 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Detection: ESI – NEG - Mass Spectrometer
2. Sample Preparation:
-
For liquid samples like urine, spike with a stock solution of the isotopically labeled glycolic acid internal standard.
-
Filter the sample through a 0.45 µm syringe filter.
-
Dilute the filtered sample with a 50:50 mixture of Mobile Phase A and B to the desired final concentration.
Visualizations
Caption: Workflow for HPLC-UV analysis of glycolic acid.
Caption: Workflow for LC-MS analysis of glycolic acid isotopologues.
References
Minimizing ion suppression effects in Glycolic acid-d2 quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression effects during the quantification of Glycolic acid-d2 by LC-MS/MS.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound that may be related to ion suppression.
Problem: Low signal intensity or poor sensitivity for this compound in biological samples compared to standards in neat solution.
-
Possible Cause: Co-eluting endogenous matrix components are suppressing the ionization of this compound. Due to its polar and acidic nature, this compound is prone to ion suppression from various matrix components, especially phospholipids and salts in plasma or urine.
-
Solutions:
-
Optimize Sample Preparation: A more rigorous sample cleanup method can significantly reduce matrix interferences. While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids and other small polar interferences that can suppress the ionization of polar analytes like glycolic acid.[1][2] Solid-phase extraction (SPE) is generally more effective at removing these interfering components.[1][3]
-
Chromatographic Separation: Adjusting the chromatographic conditions can help separate this compound from co-eluting interferences.
-
Change Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, to alter the elution profile of interfering compounds. For highly polar analytes like glycolic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable technique to improve retention and separate from early-eluting matrix components.
-
Modify Mobile Phase: Altering the mobile phase composition (e.g., changing the organic solvent from acetonitrile to methanol) or adjusting the pH can change the selectivity of the separation.
-
Gradient Optimization: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
-
Reduce Matrix Load:
-
Dilute the Sample: A straightforward approach is to dilute the sample extract.[4] This reduces the concentration of all matrix components, but may compromise the limit of quantification if the concentration of this compound is low.
-
Decrease Injection Volume: Injecting a smaller volume of the sample can also reduce the amount of matrix components entering the mass spectrometer.
-
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.
-
Solutions:
-
Implement a Robust Sample Preparation Method: As mentioned above, a thorough sample cleanup using SPE will minimize the variability in matrix effects between different samples.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a stable isotope-labeled internal standard, such as this compound itself, is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the quantification. This compound, being a small and polar molecule, is particularly susceptible to ion suppression from endogenous components commonly found in biological matrices like plasma and urine.
Q2: How can I identify if ion suppression is affecting my this compound assay?
A2: A common method to identify ion suppression is the post-column infusion experiment. In this experiment, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates a region where co-eluting matrix components are causing ion suppression.
Q3: Which sample preparation technique is best for minimizing ion suppression for this compound?
A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT) for removing interferences that cause ion suppression for polar analytes like this compound. PPT primarily removes large protein molecules, but many smaller, polar interferences remain in the supernatant. SPE, particularly mixed-mode or polymeric sorbents, can provide a much cleaner extract by removing a wider range of interfering compounds, including phospholipids.
Q4: Can changing the ionization source help reduce ion suppression?
A4: Yes, in some cases. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI), which is commonly used for polar analytes. However, the choice of ionization source depends on the analyte's ability to be efficiently ionized by that technique. For a small, polar molecule like glycolic acid, ESI is typically the preferred method.
Q5: Is it necessary to use a stable isotope-labeled internal standard for this compound quantification?
A5: While not strictly mandatory in all cases, using a stable isotope-labeled internal standard (in this case, you would use a different isotope-labeled version if quantifying this compound, or use this compound as the IS for endogenous glycolic acid) is highly recommended for bioanalytical methods. It is the most effective way to correct for matrix effects, including ion suppression, as well as variability in sample preparation and instrument response.
Data Presentation
The following table summarizes illustrative quantitative data on the impact of different sample preparation techniques on the matrix effect for a small, polar, acidic analyte similar to this compound in human plasma. The matrix effect is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) * 100%. A value less than 100% indicates ion suppression.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) with Acetonitrile | 95 ± 5 | 45 ± 12 | |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 65 ± 8 | 75 ± 10 | |
| Solid-Phase Extraction (SPE) - Reversed-Phase | 88 ± 6 | 85 ± 8 | |
| Solid-Phase Extraction (SPE) - Mixed-Mode | 92 ± 4 | 95 ± 5 |
Note: The values presented in this table are illustrative and based on published data for analytes with similar physicochemical properties to this compound. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application. A mixed-mode anion exchange SPE sorbent is recommended for retaining the acidic this compound while allowing for the removal of neutral and basic interferences.
Materials:
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)
-
Plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., a different isotope-labeled glycolic acid)
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute the this compound and IS with 1 mL of 2% formic acid in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol for this compound
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A column suitable for polar compounds, such as a polar-embedded C18 column or a HILIC column (e.g., Waters ACQUITY UPLC BEH Amide).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 20% B
-
5-6 min: 20% B
-
6-6.1 min: 20% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
This compound (Precursor > Product): To be determined based on the specific deuteration pattern (e.g., m/z 77 > 31 if deuterated on the carbon).
-
Internal Standard (Precursor > Product): To be determined based on the specific IS used.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
Visualizations
Caption: Troubleshooting workflow for ion suppression in this compound analysis.
Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.
References
Addressing matrix effects in the analysis of biological samples for glycolic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of glycolic acid in biological matrices. Matrix effects, which are alterations in analytical signal due to co-eluting endogenous components, are a common challenge that can compromise the accuracy and reproducibility of results.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my glycolic acid analysis?
A1: Matrix effects are the alteration of an analyte's response (signal suppression or enhancement) due to the presence of other components in the sample matrix.[1][4] In biological samples like plasma, serum, or urine, these effects are primarily caused by endogenous substances such as phospholipids, salts, and proteins that co-elute with glycolic acid. This interference can occur during the ionization process in mass spectrometry or affect the enzymatic reaction in colorimetric and fluorometric assays, leading to inaccurate quantification.
Q2: Which analytical method is most susceptible to matrix effects when measuring glycolic acid?
A2: Liquid chromatography-mass spectrometry (LC-MS), particularly when using electrospray ionization (ESI), is highly susceptible to matrix effects, most commonly ion suppression. This is because co-eluting matrix components can interfere with the formation of gas-phase ions of the target analyte. Gas chromatography-mass spectrometry (GC-MS) can also be affected, although derivatization of glycolic acid can help reduce some of these interferences. Enzymatic assays may also be impacted by compounds in the matrix that inhibit the enzyme or interfere with the detection of the product.
Q3: How can I assess the presence and extent of matrix effects in my LC-MS/MS method?
A3: A common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of glycolic acid in a neat solution to the peak area of glycolic acid spiked into a blank matrix sample that has already undergone the extraction procedure. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of <1 indicates ion suppression, while a value of >1 suggests ion enhancement.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of glycolic acid during sample preparation.
Possible Cause: Inefficient extraction from the biological matrix.
Troubleshooting Steps:
-
Optimize Extraction Technique: The choice of sample preparation method is critical. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
PPT: Simple and fast, but may not remove all interfering substances.
-
LLE: Can provide a cleaner extract than PPT.
-
SPE: Often provides the most thorough cleanup but requires method development to select the appropriate sorbent and elution solvents.
-
-
Evaluate Different Solvents: For PPT, test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample. For LLE and SPE, screen various extraction and elution solvents to maximize glycolic acid recovery while minimizing matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for glycolic acid is the most effective way to compensate for recovery losses and matrix effects. The SIL-IS should be added to the sample before any preparation steps.
Issue 2: Poor peak shape or retention time shifts in LC-MS analysis.
Possible Cause: Interference from matrix components affecting the chromatography.
Troubleshooting Steps:
-
Improve Sample Cleanup: Re-evaluate your sample preparation method to remove more of the interfering matrix components. Techniques like SPE or phospholipid removal plates can be effective.
-
Optimize Chromatographic Conditions:
-
Adjust the mobile phase composition and gradient to better separate glycolic acid from co-eluting interferences.
-
Consider a different column chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can be suitable for polar analytes like glycolic acid.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.
Issue 3: Suspected ion suppression or enhancement in LC-MS/MS data.
Possible Cause: Co-eluting matrix components are interfering with the ionization of glycolic acid.
Troubleshooting Steps:
-
Assess Matrix Effects: Use the post-extraction spike method described in FAQ 3 to quantify the degree of ion suppression or enhancement.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.
-
Modify Chromatographic Separation: Adjust the HPLC method to separate the glycolic acid peak from the regions of the chromatogram where significant matrix effects are observed.
Issue 4: Inaccurate results with an enzymatic assay kit.
Possible Cause: Interference from endogenous compounds in the biological sample.
Troubleshooting Steps:
-
Sample Pre-treatment: For complex matrices like urine, pre-treatment is often necessary. This can include filtration through a 10 kDa spin column to remove proteins and other high molecular weight interferents.
-
Run a Sample Background Control: To account for background fluorescence or absorbance from the sample itself, prepare a well containing the sample but without the enzyme mix. Subtract this background reading from the sample reading.
-
Use the Standard Addition Method: This is particularly useful for urine samples where matrix components can interfere with the assay. It involves spiking a known amount of glycolic acid standard into the sample and comparing the response to the unspiked sample to calculate the endogenous concentration.
-
Sample Dilution: If high concentrations of interfering substances are suspected, diluting the sample with the assay buffer can help mitigate their effect. Ensure the diluted concentration of glycolic acid is still within the linear range of the standard curve.
Experimental Protocols & Data
Sample Preparation Method Comparison for Glycolic Acid in Human Plasma
The following table summarizes a hypothetical comparison of three common sample preparation techniques for the analysis of glycolic acid by LC-MS/MS.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 ± 5 | 92 ± 4 | 98 ± 3 |
| Matrix Effect (%) | 65 (Ion Suppression) | 80 (Ion Suppression) | 95 (Minimal Effect) |
| Precision (%RSD) | < 15 | < 10 | < 5 |
| Throughput | High | Medium | Low |
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma pre-treated with internal standard.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol.
-
Elute the glycolic acid with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate and reconstitute as in the PPT protocol.
Enzymatic Assay Troubleshooting Data for Glycolic Acid in Urine
This table shows example data from troubleshooting an enzymatic assay for glycolic acid in a urine sample.
| Sample | Raw Signal (RFU) | Corrected Signal (RFU) | Calculated Concentration (µM) |
| Standard 1 (10 µM) | 5000 | 4900 | 10 |
| Standard 2 (50 µM) | 25000 | 24900 | 50 |
| Urine Sample | 8500 | 6500 | 13.3 |
| Urine Background | 2000 | N/A | N/A |
| Urine + Spike (10 µM) | 13400 | 11400 | 23.3 |
Corrected Signal = Raw Signal - Blank Signal (100 RFU) Urine Sample Corrected Signal = 8500 - 2000 = 6500 Endogenous Concentration is calculated using the standard addition formula.
Visualized Workflows
Caption: A generalized workflow for the analysis of glycolic acid in biological samples using LC-MS/MS.
Caption: A decision tree for troubleshooting and mitigating matrix effects in glycolic acid analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the linearity of calibration curves with Glycolic acid-d2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Glycolic acid-d2 to enhance the linearity of calibration curves in analytical experiments.
Troubleshooting Guide
Q1: My calibration curve for glycolic acid is non-linear, especially at higher concentrations. What are the potential causes and how can I address this?
Answer:
Non-linearity in calibration curves, particularly at higher concentrations, is a common issue in LC-MS/MS analysis. The primary causes often revolve around detector saturation or ion source saturation. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Detector Saturation | At high analyte concentrations, the detector's response may no longer be proportional to the amount of analyte present. Action: Dilute the upper-level calibration standards and re-inject. If the back-calculated concentrations of the diluted standards fall on the linear portion of the curve, detector saturation is the likely cause. Consider reducing the injection volume for high-concentration samples. |
| Ion Source Saturation | The electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to a non-linear response. This can be exacerbated by matrix effects. Action: Optimize ion source parameters such as temperature and gas flows. Reducing the injection volume can also alleviate saturation. |
| Matrix Effects | Components in the biological matrix can co-elute with glycolic acid and suppress or enhance its ionization, leading to a non-linear response. Action: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, is optimized to remove as many interfering matrix components as possible. |
| Inappropriate Regression Model | A simple linear regression may not be the best fit for your data over a wide concentration range. Action: Evaluate a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model. A weighted regression gives less weight to the higher concentration standards where the variance is often greater. |
Troubleshooting Workflow:
Caption: A workflow for troubleshooting non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q2: How does this compound improve the linearity of my calibration curve?
Answer:
This compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to the analyte (glycolic acid), it exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This allows it to effectively compensate for variations that can lead to non-linearity:
-
Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of glycolic acid, either suppressing or enhancing the signal. This "matrix effect" can vary between samples and across the concentration range, causing non-linearity. Since this compound is affected by the matrix in the same way as glycolic acid, the ratio of their peak areas remains constant, thus correcting for these variations.[2][3]
-
Compensation for Sample Preparation Variability: Losses can occur during sample extraction and processing steps. This compound is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the workflow. Any subsequent loss of analyte will be mirrored by a proportional loss of the internal standard, ensuring the analyte/IS ratio remains accurate.
The following table illustrates the typical improvement in calibration curve performance when using a deuterated internal standard. Please note, this is a representative example for an organic acid and actual results may vary.
Illustrative Comparison of Calibration Curve Performance:
| Parameter | Without Internal Standard | With this compound (IS) |
| Correlation Coefficient (r²) | 0.985 | > 0.995 |
| Accuracy (% Bias) | ± 20% | < ± 15% |
| Precision (%CV) | 15-20% | < 10% |
Q3: What is a recommended experimental protocol for quantifying glycolic acid using this compound as an internal standard?
Answer:
The following is a general protocol for the quantification of glycolic acid in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard. Optimization will be required for your specific application and instrumentation.
Experimental Protocol: Quantification of Glycolic Acid in Plasma
-
Preparation of Stock and Working Solutions:
-
Glycolic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve glycolic acid in a suitable solvent (e.g., methanol or water).
-
This compound Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Prepare a working solution of this compound in the same solvent. The optimal concentration of the IS should be determined during method development.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with the glycolic acid stock solution to achieve the desired concentration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working IS solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the clear supernatant to autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC or HPLC system.
-
Column: A suitable column for polar analytes, such as a HILIC or a mixed-mode column.
-
Mobile Phase: An optimized gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both glycolic acid and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of glycolic acid to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the calibration standards (x-axis).
-
Apply an appropriate regression model (e.g., linear with 1/x weighting) to the calibration curve.
-
Determine the concentration of glycolic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram:
References
Preventing back-exchange of deuterium in Glycolic acid-d2 during sample prep
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of deuterium back-exchange in Glycolic acid-d2 during sample preparation for analysis by mass spectrometry or NMR.
Troubleshooting Guides & FAQs
This section addresses common issues researchers face with deuterium back-exchange and provides actionable solutions.
Q1: Why is the deuterium signal from my this compound sample lower than expected or completely absent?
A1: The loss of the deuterium label from this compound is most likely due to back-exchange with protic (hydrogen-containing) sources during your sample preparation. The deuterium atoms on the carboxylic acid group are labile and can readily exchange with protons from solvents, reagents, or atmospheric moisture.
Q2: What are the primary factors that promote deuterium back-exchange?
A2: The most significant factors contributing to the back-exchange of deuterium are:
-
Presence of Moisture: Water is a primary source of protons and will readily exchange with the deuterium on your labeled compound.[1]
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, or ethanol, will actively participate in the exchange process.[1]
-
pH of the Solution: The rate of back-exchange is pH-dependent. The exchange is catalyzed by both acids and bases, with the minimum rate observed around pH 2.5-2.6.[1][2][3]
-
Elevated Temperatures: Higher temperatures increase the rate of the exchange reaction.
-
Prolonged Analysis Time: Longer exposure to protic environments, such as during lengthy LC-MS runs, increases the opportunity for back-exchange.
Q3: How can I minimize or prevent the back-exchange of deuterium in my this compound sample?
A3: To preserve the deuterium label, it is crucial to create and maintain an aprotic and anhydrous environment throughout your sample preparation and analysis. Key strategies include:
-
Use Aprotic Solvents: Whenever possible, dissolve and dilute your this compound in aprotic deuterated solvents such as acetonitrile-d3, chloroform-d, or DMSO-d6.
-
Thoroughly Dry Glassware and Equipment: Ensure all vials, pipette tips, and other equipment are rigorously dried, for instance, by oven-drying and cooling in a desiccator.
-
Control pH: If an aqueous environment is unavoidable, maintain the pH of the solution at the minimum exchange rate, which is approximately pH 2.5. This can be achieved using an appropriate acidic buffer.
-
Work at Low Temperatures: Perform all sample preparation steps at low temperatures (e.g., on ice or at 0 °C) to slow down the exchange rate.
-
Minimize Exposure to Air: Handle samples under an inert atmosphere (e.g., in a glove box with dry nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Optimize Analysis Time: Use shorter analytical methods where feasible to reduce the time the sample is in a potentially protic mobile phase.
Q4: I need to use a reversed-phase LC-MS method with a water-acetonitrile gradient. How can I prevent back-exchange in this case?
A4: While challenging, you can take steps to mitigate back-exchange during LC-MS:
-
Acidify the Mobile Phase: Ensure your mobile phases are acidified to a pH of around 2.5 using an appropriate additive like formic acid.
-
Use Deuterated Water (D₂O): If your budget and experimental design permit, preparing your aqueous mobile phase with D₂O will significantly reduce back-exchange.
-
Cool the Autosampler: Keep your samples in a cooled autosampler (e.g., 4 °C) to minimize exchange while they are waiting for injection.
-
Fast Gradient: Employ a rapid LC gradient to minimize the analysis time.
Quantitative Data Summary
The following table summarizes the key experimental parameters and their recommended conditions to minimize deuterium back-exchange for carboxylic acids like this compound.
| Parameter | Condition to Minimize Back-Exchange | Rationale |
| Solvent Type | Aprotic deuterated solvents (e.g., Acetonitrile-d3, Chloroform-d, DMSO-d6) | Aprotic solvents lack exchangeable protons and thus do not facilitate deuterium-hydrogen exchange. |
| pH | ~2.5 - 2.6 | The rate of acid- and base-catalyzed exchange is at its minimum in this pH range. |
| Temperature | 0 °C or lower | The rate of chemical reactions, including back-exchange, decreases significantly at lower temperatures. |
| Moisture | Anhydrous conditions | Minimizing contact with water, a primary source of protons, is critical to preventing back-exchange. |
| Analysis Time | As short as possible | Reduces the duration of exposure to potentially protic environments, such as mobile phases in chromatography. |
Experimental Protocols
Detailed Methodology for Sample Preparation of this compound for Mass Spectrometry Analysis
This protocol outlines the steps to prepare this compound for analysis while minimizing deuterium back-exchange.
Materials:
-
This compound
-
Anhydrous, aprotic deuterated solvent (e.g., Acetonitrile-d3)
-
Oven-dried glassware (vials, inserts, caps)
-
Microsyringes
-
Desiccator
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Place all glassware in an oven at 120 °C for at least 2 hours to ensure it is completely dry. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
Inert Atmosphere: If available, perform the subsequent steps in a glove box or glove bag filled with a dry inert gas.
-
Sample Weighing: In a dried vial, accurately weigh the required amount of this compound.
-
Solvent Addition: Using a dry microsyringe, add the appropriate volume of the anhydrous, aprotic deuterated solvent (e.g., Acetonitrile-d3) to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial immediately and vortex briefly to dissolve the sample completely.
-
Sample Transfer: If necessary, transfer the sample to an autosampler vial, ensuring the vial and cap are also thoroughly dried.
-
Storage: If not for immediate analysis, store the prepared sample at low temperature (e.g., -20 °C or -80 °C) in a sealed container to prevent moisture ingress.
Visualizations
Caption: Workflow for preventing deuterium back-exchange in this compound.
References
Technical Support Center: Enhancing the Recovery of Glycolic Acid-d2 from Complex Matrices
Welcome to the Technical Support Center for Glycolic Acid-d2 recovery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for enhancing the recovery of this compound from complex biological matrices. This compound is a crucial stable isotope-labeled (SIL) internal standard for the accurate quantification of endogenous glycolic acid in mass spectrometry-based bioanalysis. Consistent and efficient recovery of this internal standard is paramount for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of this compound.
Q1: What is the purpose of using this compound as an internal standard, and why is its recovery critical?
This compound is used as an internal standard (IS) in quantitative bioanalysis, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary role is to compensate for the variability and potential loss of the unlabeled (endogenous) glycolic acid during the entire analytical workflow, including sample preparation, injection, and analysis.[1] Since this compound is chemically almost identical to the analyte, it is expected to behave similarly during extraction and ionization.[2][3] By comparing the response of the analyte to the response of the IS, a response ratio is calculated, which is then used for quantification.[1] Consistent and adequate recovery of this compound is critical because it indicates that the analytical method is performing as expected. Poor or variable IS recovery can signal problems with the extraction procedure, matrix effects, or instrument performance, ultimately compromising the reliability of the quantitative data.[1]
Q2: I am observing low and inconsistent recovery of this compound. What are the most likely causes?
Low and variable recovery of a deuterated internal standard like this compound is a common challenge in bioanalysis and can typically be attributed to two main factors:
-
Sub-optimal Extraction Procedures: Inefficient extraction from the sample matrix is a primary cause of low recovery. This can be due to an inappropriate choice of extraction technique (e.g., Liquid-Liquid Extraction vs. Solid-Phase Extraction), incorrect solvent selection, non-optimal pH, or incomplete elution from an SPE cartridge.
-
Matrix Effects: This phenomenon refers to the alteration of the ionization efficiency of the analyte and internal standard by co-eluting compounds from the biological matrix. Matrix effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can be misinterpreted as poor recovery. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and IS do not co-elute perfectly.
Q3: How can I systematically troubleshoot low recovery in my Solid-Phase Extraction (SPE) protocol?
A systematic approach is crucial to pinpoint the source of low recovery in SPE. The following workflow is recommended:
-
Analyze All Fractions: Spike a known amount of this compound into a blank matrix sample and process it through the entire SPE procedure. Crucially, collect and analyze every fraction separately: the flow-through , the wash eluate(s) , and the final eluate .
-
Interpret the Results:
-
High concentration in Flow-Through: Indicates that the this compound did not adequately bind to the SPE sorbent during the loading step. This could be due to an incorrect sorbent type, improper sample pre-treatment (e.g., wrong pH), or an unsuitable loading solvent.
-
High concentration in Wash Eluate: Suggests that the wash solvent is too strong and is prematurely eluting the this compound. Consider using a weaker wash solvent.
-
Low concentration in Final Eluate (and not found in other fractions): This points to irreversible binding to the SPE sorbent or incomplete elution. The elution solvent may be too weak to displace the analyte from the sorbent.
-
Q4: What are the key parameters to optimize in a Liquid-Liquid Extraction (LLE) for this compound?
For a small, polar molecule like glycolic acid, optimizing the following LLE parameters is critical:
-
Solvent Selection: The choice of extraction solvent is paramount. For polar analytes like glycolic acid, a more polar, water-immiscible organic solvent is often required. Ethyl acetate is a commonly used solvent for the extraction of organic acids from urine.
-
pH Adjustment: The pH of the aqueous sample must be adjusted to suppress the ionization of the carboxylic acid group of glycolic acid. By acidifying the sample (pH < pKa of glycolic acid, which is ~3.83), the equilibrium is shifted towards the neutral, more organic-soluble form, thus enhancing its partitioning into the organic phase.
-
Ionic Strength: The addition of salt (salting out), such as sodium chloride, to the aqueous phase can decrease the solubility of glycolic acid in the aqueous layer and promote its transfer into the organic solvent.
-
Phase Separation: Ensuring complete separation of the aqueous and organic phases is crucial to avoid carryover and inaccurate volume measurements. Centrifugation can aid in breaking up emulsions.
Q5: Can the deuterated internal standard itself be a source of problems?
Yes, while stable isotope-labeled internal standards are the gold standard, they are not infallible. Potential issues include:
-
Deuterium Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard. If this occurs in a region of the chromatogram with significant matrix effects, the analyte and IS may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.
-
Isotopic Purity: The deuterated standard should have high isotopic purity to prevent any contribution to the signal of the unlabeled analyte.
-
Stability: In some cases, deuterated standards can undergo hydrogen-deuterium exchange, particularly in aqueous solutions, which would compromise their integrity.
Data Presentation: Recovery of Small Organic Acids from Biological Matrices
The following tables summarize typical recovery data for small organic acids from plasma/serum and urine using common extraction techniques. Note that specific recovery values for this compound are not widely published; therefore, data for similar small organic acids are included to provide a general benchmark.
Table 1: Typical Recovery from Plasma/Serum
| Extraction Method | Analyte/Internal Standard | Matrix | Recovery (%) | Reference/Notes |
| Protein Precipitation (PPT) | 3-Hydroxybutyric Acid-d4 | Plasma | 95 - 105 | Assumes high recovery as it's a simple dilution and crash. |
| Solid-Phase Extraction (C8) | Various Drugs | Plasma | ≥92.3 | Optimized SPE can yield high recovery. |
| Solid-Phase Extraction (HLB) | Various Drugs | Plasma | >85 | A common reversed-phase sorbent for bioanalysis. |
Table 2: Typical Recovery from Urine
| Extraction Method | Analyte/Internal Standard | Matrix | Recovery (%) | Reference/Notes |
| Liquid-Liquid Extraction (LLE) | Organic Acids | Urine | 77.4 | Mean recovery for a panel of organic acids using ethyl acetate. |
| Solid-Phase Extraction (SPE) | Organic Acids | Urine | 84.1 | Mean recovery for a panel of organic acids using SPE. |
| Colorimetric Method | Glycolic Acid | Urine | 100.6 ± 4.7 | After ion-exchange cleanup. |
| LC-MS/MS | N-acetylaspartic acid | Urine | 98.9 - 102.5 | "Dilute and shoot" method with d3-NAA as IS. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample and precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C8 or a hydrophilic-lipophilic balanced polymer).
-
Condition the cartridge by passing 1 mL of methanol.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and analyte with 1 mL of acetonitrile or methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Urine
This protocol is adapted from methods for extracting organic acids from urine.
-
Sample Preparation:
-
To 500 µL of urine in a glass tube, add 10 µL of the this compound internal standard working solution.
-
Add 50 µL of 6 M HCl to acidify the sample to a pH of approximately 1-2.
-
Add approximately 0.5 g of sodium chloride and vortex to dissolve.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step (steps 2.1-2.3) with a fresh 2 mL of ethyl acetate and combine the organic layers.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis. For GC-MS analysis, a derivatization step would be required at this stage.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor internal standard recovery.
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
References
Optimization of a glycosylation analytical method using experimental design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing glycosylation analytical methods using experimental design (DoE).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of glycosylation analysis.
Sample Preparation & Glycan Release
Question: Why is the yield of my enzymatically released N-glycans consistently low?
Answer: Low yields of N-glycans released by enzymes like PNGase F can stem from several factors. A systematic troubleshooting approach is crucial.[1] Key areas to investigate include:
-
Incomplete Denaturation: The glycoprotein must be fully denatured for the enzyme to access all glycosylation sites. Ensure your denaturation protocol, which may involve heat (e.g., 95°C for 5 minutes) and denaturants like SDS and reducing agents (e.g., β-mercaptoethanol), is effective.[1][2]
-
Suboptimal Enzyme Activity: Verify the activity of your PNGase F. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Consider increasing the enzyme concentration if activity is suspected to be low.[1]
-
Interfering Substances: Components from your sample matrix or buffers could be inhibiting the enzyme. It may be necessary to purify your protein of interest from crude cell lysates to reduce interference.
-
Incorrect Reaction Conditions: Optimize incubation time and temperature for the PNGase F digestion.
Question: How can I prevent unwanted modifications to my glycans during sample preparation?
Answer: To prevent unintended alterations to glycan structures during sample preparation, consider the following:
-
Use buffers and reagents that are free of glycan contamination. This includes using deglycosylated enzymes and avoiding reagents containing sugars.
-
Keep samples at low temperatures (e.g., 4°C) and minimize exposure to air to reduce degradation.
-
For sialylated glycans, which are particularly labile, avoid harsh acidic conditions that can lead to the loss of sialic acid residues. Permethylation can be used to stabilize these residues, especially for MALDI-MS analysis.
Glycan Labeling
Question: I'm observing no or a very low signal after fluorescently labeling my glycans. What are the common causes?
Answer: A lack of signal after labeling is a common issue that can often be traced back to the labeling reaction itself or subsequent cleanup steps.
-
Inefficient Labeling Reaction: Ensure that your labeling reagents, such as 2-aminobenzamide (2-AB), are fresh and that the labeling conditions (temperature and time) are optimal.
-
Sample Loss During Cleanup: The cleanup step to remove excess dye is critical. Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) is a robust method to minimize sample loss. Ensure the SPE cartridges are properly conditioned and that the elution is efficient.
-
Incorrect Detector Settings: Verify that the fluorescence detector settings (excitation and emission wavelengths) are correct for your chosen fluorescent label.
Chromatographic & Electrophoretic Analysis (HPLC/UHPLC & CE-LIF)
Question: My chromatograms show poor peak shape (broadening, tailing, or splitting). How can I improve this?
Answer: Poor peak shape in HPLC/UHPLC analysis of glycans can be caused by several factors related to the chromatography itself or the sample.
-
Mobile Phase and Gradient: The composition and gradient of the mobile phase are critical for good separation. Optimize the gradient of the aqueous mobile phase in HILIC separations.
-
Column Issues: Column degradation or contamination can lead to poor peak shape. Use a guard column and ensure proper column washing and storage protocols are followed.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Reduce the amount of sample injected onto the column.
-
Strong Solvent Effect: For HILIC separations, the sample should be in a high percentage of organic solvent. High aqueous content in the sample can cause peak distortion. Microelution plates are preferred for cleanup to minimize the aqueous volume.
Question: I'm observing ghost peaks or a noisy baseline in my chromatograms. What is the likely cause?
Answer: Ghost peaks and baseline noise are often due to contamination or carryover.
-
Contamination: Use high-purity solvents and reagents to avoid introducing contaminants.
-
Carryover: Implement a thorough needle wash protocol between injections to prevent carryover from previous samples.
-
Excess Label: Incomplete removal of the fluorescent label during cleanup is a common source of ghost peaks. Optimize the SPE cleanup protocol to ensure complete removal of free dye.
Question: My CE-LIF analysis is showing inconsistent migration times. What should I check?
Answer: Inconsistent migration times in CE-LIF can be due to a variety of factors.
-
Capillary Issues: Ensure the capillary is properly conditioned and rinsed between runs. Blockages can also be an issue, so all buffers should be filtered.
-
Buffer Inconsistency: Use freshly prepared and filtered running buffers. Changes in buffer pH or composition can affect migration times.
-
Sample Matrix Effects: High salt concentrations in the sample can affect electrokinetic injection and migration.
Mass Spectrometry (MS) Analysis
Question: My MS analysis of glycans is giving poor results, such as low signal intensity or fragmentation of sialic acids. How can I troubleshoot this?
Answer: MS analysis of glycans can be challenging due to their hydrophilic nature and the lability of certain structures.
-
Poor Ionization: The hydrophilicity of glycans can lead to suboptimal ionization efficiency. Derivatization of the glycans, such as through permethylation or labeling with a charged tag, can significantly improve ionization and detection sensitivity.
-
Fragmentation of Sialic Acids: Sialylated glycans are prone to losing sialic acid residues, particularly in MALDI-MS. To mitigate this, consider using a matrix like 6-aza-2-thiothymine (ATT) or analyzing in negative ion mode. Permethylation is also an effective way to stabilize sialic acids.
-
Adduct Formation: The presence of adducts (e.g., sodium, potassium) can complicate mass spectra. Understanding the sources of these adducts can help in their reduction or elimination.
Experimental Design (DoE) in Glycosylation Analysis
Design of Experiments (DoE) is a powerful statistical tool for efficiently optimizing complex processes like glycosylation analysis. It allows for the simultaneous evaluation of multiple parameters, enabling the identification of critical process parameters and their interactions.
Example of Factors Investigated in DoE for Glycan Analysis Optimization
The following table summarizes factors that can be investigated using DoE at different stages of glycosylation analysis.
| Stage of Analysis | Factors for Optimization | Potential Responses to Measure |
| Cell Culture | Media components (e.g., uridine, manganese, galactose), feeding strategy, glucose set point, temperature. | Titer, specific glycan profiles (e.g., galactosylation, afucosylation), cell growth. |
| Glycan Release | Denaturation conditions (reagent concentration, temperature, time), PNGase F concentration, incubation time. | Glycan yield, purity. |
| Glycan Labeling | Labeling reagent concentration, reaction temperature, reaction time. | Labeling efficiency, signal intensity. |
| HPAEC-PAD | Eluent concentrations, gradient slope, flow rate, column temperature. | Peak resolution, retention time, peak symmetry. |
| HPLC/UHPLC-HILIC | Mobile phase composition (organic solvent, buffer concentration, pH), gradient profile, flow rate, column temperature. | Resolution of critical glycan pairs, analysis time, peak shape. |
DoE Methodologies
-
Screening Designs (e.g., Definitive Screening Design - DSD): Efficient for identifying the most influential factors from a larger set of variables with a minimal number of experimental runs.
-
Response Surface Methodology (e.g., Central Composite Design - CCD): Used to optimize the settings of the most significant factors to achieve the desired response.
Experimental Protocols
Protocol 1: N-Glycan Release and Fluorescent Labeling
This protocol outlines the release of N-linked glycans from a glycoprotein using PNGase F, followed by fluorescent labeling with 2-aminobenzamide (2-AB).
-
Denaturation:
-
To your glycoprotein sample, add a denaturing buffer to a final concentration of 0.5% SDS and 100 mM β-mercaptoethanol.
-
Heat the sample at 95°C for 5 minutes.
-
-
Deglycosylation:
-
After cooling, add a non-ionic surfactant (e.g., NP-40) to counteract the SDS.
-
Add PNGase F enzyme and incubate according to the manufacturer's recommendations (e.g., 37°C for several hours to overnight).
-
-
Labeling:
-
To the released glycans, add the 2-AB labeling solution (containing 2-AB and a reducing agent like sodium cyanoborohydride).
-
Incubate at an optimized temperature (e.g., 65°C) for a set time (e.g., 2-3 hours).
-
-
Cleanup:
-
Remove excess 2-AB using a HILIC SPE cleanup method.
-
Condition the cartridge with water, followed by acetonitrile.
-
Load the sample (diluted in a high percentage of acetonitrile), wash with an acetonitrile/water mixture, and elute the labeled glycans with an aqueous buffer.
-
-
Analysis:
-
The purified, labeled glycans are ready for analysis by HPLC/UHPLC on a HILIC column or by CE-LIF.
-
Visualizations
References
Technical Support Center: Precision and Accuracy in Glycolic Acid Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the precision and accuracy of glycolic acid measurements. The following sections detail common issues and solutions for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for glycolic acid quantification due to its high sensitivity and accuracy, making it suitable for complex matrices.[1]
Troubleshooting Guide: HPLC
| Question | Answer |
| Why am I seeing peak tailing for my glycolic acid standard? | Peak tailing for acidic compounds like glycolic acid on a reverse-phase column is often due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, ensure the mobile phase pH is low enough (e.g., pH 3.0) to keep the glycolic acid protonated.[2][3] Using a high-purity silica column and considering an ion-pair reagent like tetrabutylammonium iodide can also improve peak shape.[4] |
| My retention times for glycolic acid are inconsistent. What could be the cause? | Fluctuating retention times can stem from several factors. Check for leaks in the system, ensure the mobile phase is properly degassed and that the components are miscible. Temperature variations can also affect retention, so using a column oven is recommended for stable results. Finally, verify the stability of your mobile phase composition, as even a 1% change in the organic solvent can alter retention times by 5-15%. |
| I'm observing a high backpressure in my HPLC system. What should I do? | High backpressure is typically caused by blockages. Systematically isolate the source by removing the column and checking the pressure. If the pressure returns to normal, the column is likely clogged. Try back-flushing the column with a strong solvent. If a guard column is in use, it may need replacement. Also, ensure your sample is filtered through a 0.45µm filter before injection to remove particulates. |
| How can I improve the separation of glycolic acid from other organic acids in my sample? | Optimizing the mobile phase is key. Adjusting the pH of the aqueous portion can alter the ionization state of the acids, thereby affecting their retention. Increasing the column temperature can sometimes improve resolution between closely eluting peaks. If co-elution persists, consider a different column chemistry or a gradient elution method. |
Frequently Asked Questions (FAQs): HPLC
| Question | Answer |
| What is a typical mobile phase for glycolic acid analysis by reverse-phase HPLC? | A common mobile phase consists of an acidic aqueous buffer (e.g., 10 mM phosphate buffer at pH 3.0) and a small percentage of an organic solvent like acetonitrile (e.g., 95:5 v/v). The low pH ensures that the glycolic acid is in its non-ionized form, leading to better retention and peak shape on a C18 column. |
| What is the typical UV detection wavelength for glycolic acid? | Glycolic acid has a maximum absorbance at around 210 nm, which is a commonly used wavelength for its detection. |
| How should I prepare a cosmetic cream sample for glycolic acid analysis by HPLC? | A common method involves solvent extraction. For instance, the sample can be dissolved in a mixture of tetrahydrofuran and water, followed by solid-phase extraction (SPE) using a strong anion-exchange cartridge to purify the glycolic acid before HPLC analysis. Another approach is to weigh the sample, dissolve it in methanol and the mobile phase with the aid of vortexing and sonication, and then filter it before injection. |
| What are typical validation parameters for an HPLC method for glycolic acid? | A validated HPLC method for glycolic acid should demonstrate linearity over a specific concentration range (e.g., 2.0 to 100.0 µg/ml), with a coefficient of determination (r²) close to 1. The method should also have good accuracy, with recovery values typically between 92% and 106%. Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day), with a low relative standard deviation (RSD) or coefficient of variation (CV). The limit of detection (LOD) and limit of quantification (LOQ) should also be established to define the sensitivity of the method. |
Experimental Workflow for HPLC Analysis of Glycolic Acid
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific method for glycolic acid analysis, particularly useful for trace-level detection. A critical step in this method is derivatization to increase the volatility of the glycolic acid.
Troubleshooting Guide: GC-MS
| Question | Answer |
| Why am I seeing low or no signal for my derivatized glycolic acid? | This could be due to incomplete derivatization. Ensure that your sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction. Also, check the age and storage conditions of your derivatization reagent (e.g., BSTFA with TMCS), as it can degrade over time. The reaction time and temperature are also critical parameters to optimize. |
| My results show high variability between injections. What could be the cause? | High variability in GC-MS can be due to issues with the injection port, such as a worn septum or a dirty liner. Regular maintenance of the injection port is crucial. Inconsistent evaporation during sample preparation, especially when reducing the volume of the solvent, can also lead to variability. Using a suitable internal standard that is structurally similar to glycolic acid can help to correct for this variability. |
| I'm observing interfering peaks in my chromatogram. How can I resolve this? | Interfering peaks can arise from the sample matrix or from the derivatization process itself. A thorough sample cleanup, such as solid-phase extraction, can help to remove matrix components. To address interferences from the derivatization reagent, you can include a cleanup step after derivatization or optimize the GC temperature program to separate the analyte from the reagent peaks. |
| How can I improve the sensitivity of my GC-MS method for glycolic acid? | To enhance sensitivity, ensure that the derivatization is complete and efficient. Optimizing the injection volume and split ratio can also help to get more of your sample onto the column. In the mass spectrometer, using selected ion monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by focusing on specific ions for your derivatized glycolic acid. Regular tuning of the mass spectrometer is also essential for maintaining optimal performance. |
Frequently Asked Questions (FAQs): GC-MS
| Question | Answer |
| Why is derivatization necessary for glycolic acid analysis by GC-MS? | Glycolic acid is a polar and non-volatile compound. Derivatization converts it into a more volatile and thermally stable compound, which is necessary for it to pass through the gas chromatograph without degradation. Common derivatization agents include silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane). |
| What is a suitable internal standard for glycolic acid analysis by GC-MS? | The choice of an internal standard is critical for accuracy. While 1,3-propanediol has been used, a structurally more similar internal standard is preferable to compensate for any variations during sample preparation and analysis. The use of a stable isotope-labeled version of glycolic acid would be an ideal internal standard. |
| How do I prepare a serum sample for glycolic acid analysis by GC-MS? | A typical procedure involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then dried down, and the residue is derivatized before injection into the GC-MS. |
| What are the common issues with using a dissimilar internal standard in GC-MS? | A structurally dissimilar internal standard may behave differently than the analyte during sample preparation, particularly during evaporation steps. This can lead to inaccurate quantification, as the internal standard may not adequately compensate for the loss of the analyte. |
Logical Troubleshooting Flow for GC-MS Analysis
Enzymatic Assays
Enzymatic assays offer a high-specificity method for glycolic acid measurement, which is particularly useful for biological samples. These assays typically involve an enzyme, such as glycolate oxidase, that catalyzes a reaction with glycolic acid, leading to a detectable product.
Troubleshooting Guide: Enzymatic Assays
| Question | Answer |
| My standard curve is not linear. What could be the issue? | A non-linear standard curve can be caused by several factors. Ensure all reagents, especially the standards, are fully thawed and mixed well before use. Pipetting errors, particularly with small volumes, can also contribute to non-linearity. Check the expiration date of the kit and ensure all components have been stored correctly. |
| I'm seeing high background signal in my blank wells. What should I do? | High background can be due to contamination of the reagents or the microplate. Use fresh reagents and a new plate to rule this out. Some sample matrices, like urine, can have endogenous compounds that interfere with the assay, leading to high background. In such cases, a sample background control for each sample is necessary. |
| My sample readings are lower than expected. What are the possible reasons? | Low readings could be due to enzyme instability. Ensure the enzyme is stored correctly (e.g., at -20°C) and avoid repeated freeze-thaw cycles. The presence of interfering substances in your sample, such as EDTA, ascorbic acid, or certain detergents, can inhibit the enzyme's activity. Consider a sample cleanup step or deproteinization if interference is suspected. |
| The results between replicate wells are not consistent. How can I improve this? | Inconsistent results are often due to pipetting inaccuracies or improper mixing. Use calibrated pipettes and ensure thorough mixing of all solutions. Air bubbles in the wells can also interfere with the readings, so be careful to avoid them during pipetting. Preparing a master mix for the reaction components can also help to improve consistency between wells. |
Frequently Asked Questions (FAQs): Enzymatic Assays
| Question | Answer |
| What is the principle of a typical enzymatic assay for glycolic acid? | A common enzymatic assay for glycolic acid uses the enzyme glycolate oxidase. This enzyme converts glycolic acid to glyoxylic acid and hydrogen peroxide. The hydrogen peroxide is then used in a subsequent reaction, often involving a probe, to produce a detectable colorimetric or fluorescent signal. |
| What are some common substances that can interfere with an enzymatic glycolic acid assay? | Substances that can interfere with enzymatic assays include chelating agents like EDTA, reducing agents like ascorbic acid, and detergents like SDS, NP-40, and Tween-20. It's important to check the assay kit's manual for a list of known interfering substances. |
| How can I ensure the stability of the enzymes in the assay kit? | To maintain enzyme stability, store the kit components at the recommended temperature, which is typically -20°C. Aliquoting the enzyme upon first use can help to avoid repeated freeze-thaw cycles, which can denature the enzyme. |
| How should I prepare biological samples like serum or plasma for an enzymatic assay? | For serum and plasma samples, it may be necessary to deproteinize the sample to prevent interference from proteins. This can be done using a spin column. The sample may also need to be diluted to bring the glycolic acid concentration within the linear range of the assay. |
Signaling Pathway of a Fluorometric Enzymatic Assay
Quantitative Data Summary
The following tables summarize key performance parameters for different glycolic acid measurement methods, providing a basis for comparison.
Table 1: HPLC Method Performance
| Parameter | Value | Sample Matrix | Reference |
| Linearity Range | 2.0 - 100.0 µg/mL | - | |
| Linearity Range | 0.080 - 0.30 mg/mL | Urine | |
| Linearity Range | 10 - 50 µg/mL | Body Lotion | |
| Recovery | 98.51 ± 3.46% | - | |
| Recovery | 94.9 - 100.5% | Urine | |
| Recovery | 92.4 - 96.2% | Cosmetic Matrices | |
| Recovery | 93 - 106% | Body Lotion | |
| LOD | 0.80 µg/mL | - | |
| LOQ | 2.00 µg/mL | - | |
| LOQ | 0.05% w/w | Body Lotion | |
| Precision (%RSD) | < 1.0% | Urine | |
| Precision (%RSD) | < 5.4% | Cosmetic Matrices |
Table 2: GC-MS Method Performance
| Parameter | Value | Sample Matrix | Reference |
| Linearity Range | 10 - 1000 mg/L | Serum | |
| Recovery | 77.6% | Human Serum | |
| LOD | 10 mg/L | Serum | |
| LOQ | 10 mg/L | Serum | |
| Precision (CV) | ≤ 6.4% | Serum | |
| Precision (CV) | < 7% to < 12% | Serum |
Table 3: Enzymatic Assay Performance
| Parameter | Value | Sample Matrix | Reference |
| Functional Sensitivity | 26 mg/L | Serum | |
| Inter-assay CV | < 13% | Serum | |
| Intra-assay CV | < 10% | Serum | |
| Clinical Sensitivity | 86% | Serum | |
| Clinical Specificity | 92% | Serum |
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of glycolic acid in cosmetic products by solid-phase extraction and reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Glycolic Acid Quantification: Featuring the Glycolic Acid-d2 Internal Standard Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of glycolic acid, with a special focus on the validation of a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Glycolic acid-d2 as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis, offering superior accuracy and precision by correcting for variability in sample preparation and instrument response.
The Critical Role of the Internal Standard
In analytical chemistry, an internal standard is a compound added in a constant amount to the blank, calibration standards, and samples. The internal standard for glycolic acid, this compound, is an ideal choice as it is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively mitigates errors arising from sample loss during processing or fluctuations in instrument performance.
Comparison of Analytical Methodologies
Several techniques are available for the quantification of glycolic acid, each with its own set of advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, and the desired sample throughput.
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection of the analyte and its stable isotope-labeled internal standard. | High sensitivity and specificity, excellent accuracy and precision due to the internal standard, suitable for complex matrices. | Higher initial instrument cost. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation of glycolic acid from other components in a sample, followed by detection using an ultraviolet (UV) detector.[2][3] | Relatively low cost, robust and widely available instrumentation. | Lower sensitivity and specificity compared to LC-MS/MS, potential for interference from co-eluting compounds.[2][3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of glycolic acid by gas chromatography and detection by mass spectrometry. | High sensitivity and specificity. | Requires derivatization of the analyte, which can add complexity and potential for error to the sample preparation process. |
| Enzymatic Assays | Utilizes an enzyme, such as glycolate oxidase, to specifically react with glycolic acid, producing a measurable signal (e.g., colorimetric or fluorometric). | High specificity, can be cost-effective for a small number of samples. | Can be susceptible to interference from other compounds in the sample matrix, the enzyme can be costly and have limited stability. |
Experimental Protocol: LC-MS/MS with this compound
This section details a typical experimental protocol for the validation of an analytical method for glycolic acid in a biological matrix (e.g., plasma or urine) using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Glycolic acid reference standard
-
This compound (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Biological matrix (e.g., drug-free plasma)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of glycolic acid and this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with known concentrations of glycolic acid.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, calibration standard, or quality control sample, add 10 µL of the this compound internal standard spiking solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for glycolic acid and this compound. For example:
-
Glycolic acid: m/z 75 → 31
-
This compound: m/z 77 → 32
-
-
Method Validation Data
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for glycolic acid using this compound as an internal standard, compared to other common methods. The data for the LC-MS/MS method is based on a similar validated method for glycolic acid using a ¹³C-labeled internal standard, which is expected to have comparable performance to a method using a deuterium-labeled internal standard.
| Parameter | LC-MS/MS with this compound (Expected) | HPLC-UV | GC-MS | Enzymatic Assay |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 | Varies |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 92 - 108% | 85 - 115% |
| Precision (% RSD) | < 15% | < 20% | < 15% | < 20% |
| Limit of Detection (LOD) | Low ng/mL | High ng/mL to low µg/mL | Low ng/mL | µg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL | µg/mL range | Low ng/mL | µg/mL range |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationships between the different analytical methods, the following diagrams are provided.
Conclusion
The validation of an analytical method is paramount for ensuring the reliability and accuracy of quantitative data in research and drug development. While various methods exist for the analysis of glycolic acid, the use of a stable isotope-labeled internal standard, such as this compound, with LC-MS/MS offers unparalleled performance in terms of sensitivity, specificity, accuracy, and precision. This makes it the gold standard for applications where precise quantification in complex biological matrices is required. For routine analysis where high sensitivity is not a primary concern, HPLC-UV can be a cost-effective alternative. The choice of the most appropriate method should be based on a thorough evaluation of the specific analytical needs and available resources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of glycolic acid in cosmetic products using reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of glycolic acid in cosmetic products by solid-phase extraction and reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Glycolic Acid-d2 vs. 13C-Glycolic Acid as Internal Standards in Quantitative Analysis
In the precise world of bioanalysis, particularly in drug development and clinical research, the accurate quantification of analytes is paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving reliable and reproducible results.[1][2] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, allowing it to be distinguished by the mass spectrometer.[3] By adding a known amount of the SIL-IS to samples at the beginning of the workflow, it effectively normalizes for variability during sample preparation, chromatography, and ionization.[3]
The two most common stable isotopes used for labeling are deuterium (²H or D) and carbon-13 (¹³C). This guide provides a detailed comparison of Glycolic acid-d2 and ¹³C-glycolic acid for use as internal standards, supported by established analytical principles and experimental best practices. While direct comparative studies on these specific glycolic acid isotopologues are not extensively published, the performance differences are based on the well-documented physicochemical properties of deuterium versus carbon-13 labeling.[4]
Key Performance Differences: A Tabular Summary
The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly influence assay performance, impacting accuracy, precision, and overall method robustness. The following table summarizes the critical distinctions.
| Feature | This compound | ¹³C-glycolic acid | Rationale & Implications |
| Chromatographic Co-elution | May elute slightly earlier than unlabeled glycolic acid. | Co-elutes perfectly with unlabeled glycolic acid. | The larger size and weaker C-D bond compared to the C-H bond can cause a slight chromatographic shift, known as the "isotope effect". Perfect co-elution is critical for accurately compensating for matrix effects that can vary across a chromatographic peak. ¹³C-glycolic acid is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification. |
| Isotopic Stability | Potentially susceptible to back-exchange (D for H), especially if the label is on the hydroxyl group (-OH). | Highly stable; ¹³C is integrated into the carbon backbone and is not prone to exchange under typical analytical conditions. | Deuterium on a heteroatom can exchange with protons in the solvent or matrix, compromising the integrity of the standard. While placing the deuterium on the carbon atom mitigates this, ¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis. |
| Mass Spectrometry Fragmentation | Fragmentation can be altered due to the different bond energy of C-D vs. C-H. | Fragmentation pattern is identical to the unlabeled analyte, with fragments shifted by the mass of the ¹³C isotopes. | While the fragmentation of glycolic acid is predictable (e.g., loss of H₂O, COOH), the stability of the deuterium label can influence fragmentation pathways. ¹³C-labeled standards produce a predictable mass shift in fragments, simplifying data analysis. |
| Potential for Isotopic Interference | Lower risk from natural abundance, but potential for in-source H-D exchange can complicate spectra. | Minimal risk. The natural abundance of ¹³C (~1.1%) results in a low-level M+1 and M+2 signal for the unlabeled analyte, which is typically manageable. | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap or unexpected adduct formation. |
| Cost | Generally lower. | Generally higher. | The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. |
Experimental Protocols
A robust bioanalytical method validation is essential to ensure that the chosen internal standard and the overall method are fit for purpose. The following is a representative protocol for the quantification of glycolic acid in a biological matrix (e.g., plasma) using an LC-MS/MS method with a stable isotope-labeled internal standard.
Objective:
To validate a method for the quantification of glycolic acid in human plasma using either this compound or ¹³C-glycolic acid as an internal standard, in accordance with regulatory guidelines.
Materials:
-
Analytes: Glycolic acid, this compound, ¹³C-glycolic acid
-
Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid
-
Matrix: Blank human plasma
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of glycolic acid and the internal standard (IS) in methanol at 1 mg/mL.
-
Prepare serial dilutions of the glycolic acid stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized for separation of glycolic acid from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode.
-
MRM Transitions:
-
Glycolic Acid: To be determined (e.g., precursor ion m/z 75.0, product ion m/z 31.0)
-
This compound: To be determined (e.g., precursor ion m/z 77.0, product ion m/z 32.0)
-
¹³C-glycolic acid (assuming two ¹³C labels): To be determined (e.g., precursor ion m/z 77.0, product ion m/z 32.0)
-
-
-
Method Validation Experiments:
-
Selectivity: Analyze at least six independent sources of blank matrix to ensure no significant interference at the retention times of the analyte and IS.
-
Calibration Curve: Prepare a calibration curve over the desired concentration range (e.g., 10-5000 ng/mL) and assess linearity.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on at least three separate occasions to determine intra- and inter-assay accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.
-
Stability: Assess the stability of glycolic acid in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the logical comparison between the two internal standards.
Caption: Workflow for bioanalytical quantification using a stable isotope-labeled internal standard.
Caption: Logical comparison of key performance characteristics.
Conclusion and Recommendation
For the routine analysis of glycolic acid where the highest level of accuracy and method robustness is required, ¹³C-glycolic acid is the superior choice for an internal standard . Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples. This leads to more reliable and defensible quantitative data, which is critical in regulated bioanalysis.
While this compound is a viable and more cost-effective alternative, careful validation is required to ensure that any chromatographic shift does not adversely affect quantification and that the deuterium label is stable throughout the analytical process. Ultimately, the choice will depend on the specific application, the required level of analytical rigor, and budgetary constraints. For pivotal studies in drug development and for the development of reference methods, the investment in ¹³C-labeled standards is strongly recommended.
References
A Comparative Guide to the Cross-Validation of Analytical Platforms for Glycolic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, GC-MS, and Enzymatic Assays for the Quantification of Glycolic Acid.
The accurate determination of glycolic acid is crucial across various scientific domains, from quality control in the cosmetics and pharmaceutical industries to clinical diagnostics and metabolic research. The selection of an appropriate analytical platform is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation of three commonly employed analytical techniques for glycolic acid analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. The comparative data and detailed methodologies presented herein are synthesized from various validation studies to aid researchers in selecting the most suitable method for their specific application.
Quantitative Performance Comparison
The choice of an analytical method often involves a trade-off between various performance parameters. The following table summarizes key validation data for HPLC, GC-MS, and enzymatic assays for the analysis of glycolic acid, compiled from multiple studies. This allows for a direct comparison of their capabilities.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay |
| Linearity (Correlation Coefficient, r²) | >0.999[1][2] | >0.99[3] | Not explicitly stated, but method is quantitative |
| Accuracy (% Recovery) | 92.4% - 100.6%[4][5] | 77.6% - 91.1% | Not explicitly stated as % recovery |
| Precision (% RSD) | < 5.4% | < 6.4% | Intra-assay: < 10%, Inter-assay: < 13% |
| Limit of Detection (LOD) | 0.034 mg/mL | 10 mg/L | Functional sensitivity of 26 mg/L |
| Limit of Quantification (LOQ) | Not consistently reported | 10 mg/L | Not explicitly stated |
| Specificity | High, can separate from structurally similar compounds | High, provides mass spectral data for confirmation | High, based on enzyme-substrate interaction |
| Derivatization Required | Generally no, but can be used | Yes, to increase volatility | No |
| Sample Throughput | High | Moderate, due to derivatization and run times | High, suitable for plate-based assays |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of glycolic acid using HPLC, GC-MS, and enzymatic assays.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of glycolic acid in cosmetic products and biological samples.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent, such as a mixture of tetrahydrofuran and water or a mobile phase constituent.
-
For complex matrices like creams, sonication may be required to ensure complete dispersion.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
For biological samples like urine, a simple dilution and filtration may be sufficient.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of an acidic buffer (e.g., 10 mM phosphate buffer, pH 3.0) and a small percentage of organic modifier (e.g., acetonitrile, 5%) is often effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210 nm, is used to monitor the carboxyl group of glycolic acid.
3. Calibration:
-
Prepare a series of standard solutions of glycolic acid in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of glycolic acid in the samples is determined by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and specific, making it suitable for the analysis of glycolic acid in complex biological matrices like serum.
1. Sample Preparation and Derivatization:
-
To a small volume of serum (e.g., 50 µL), add a protein precipitation agent like acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
The dried residue is then derivatized to make the glycolic acid volatile. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent. This step involves heating the sample with the derivatizing agent.
2. GC-MS Conditions:
-
Column: A capillary column, such as a DB-5MS, is typically used for the separation.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to ensure the separation of the derivatized glycolic acid from other components in the sample.
-
Injection Mode: Splitless injection is often used to enhance sensitivity.
-
Mass Spectrometer: The mass spectrometer is operated in the electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
3. Quantification:
-
Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection volume.
Enzymatic Assay Method
This method offers high specificity and is well-suited for rapid screening, particularly in clinical settings for detecting elevated levels of glycolic acid.
1. Principle:
-
The assay is based on the enzymatic conversion of glycolic acid by glycolate oxidase. This reaction produces hydrogen peroxide, which is then used in a subsequent reaction to generate a colored or fluorescent product that can be measured.
2. Assay Procedure:
-
Prepare a reaction mixture containing a buffer, the enzyme (glycolate oxidase), and a detection reagent (e.g., a chromogenic or fluorogenic substrate for peroxidase).
-
Add the sample (e.g., serum) to the reaction mixture in a 96-well plate format.
-
Incubate the plate for a specific time at a controlled temperature to allow the enzymatic reaction to proceed.
-
Measure the absorbance or fluorescence using a plate reader.
3. Calibration and Calculation:
-
A standard curve is generated using known concentrations of glycolic acid.
-
The concentration of glycolic acid in the samples is determined by comparing their signal to the standard curve.
Signaling Pathways and Experimental Workflows
To further elucidate the analytical processes, the following diagrams illustrate a representative experimental workflow and the enzymatic reaction pathway.
Caption: A generalized workflow for the analysis of glycolic acid.
Caption: The enzymatic reaction pathway for glycolic acid detection.
Conclusion
The selection of an analytical platform for glycolic acid analysis should be guided by the specific requirements of the study.
-
HPLC is a robust and versatile technique that is often considered the "gold standard" for routine analysis in complex matrices due to its high precision and the fact that it typically does not require derivatization.
-
GC-MS offers unparalleled specificity and high sensitivity, making it an excellent choice for trace-level analysis and for applications where definitive identification is critical. However, the requirement for derivatization can make it more time-consuming.
-
Enzymatic assays are highly specific and well-suited for high-throughput screening, particularly in a clinical setting where rapid results are needed. Their main drawbacks can be the cost and stability of the enzyme reagents.
By carefully considering the performance characteristics and experimental demands of each platform, researchers can confidently select the most appropriate method to achieve accurate and reliable quantification of glycolic acid.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Glycolic Acid Analyzed by HPLC - AppNote [mtc-usa.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of glycolic acid in cosmetic products by solid-phase extraction and reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of glycolic acid in cosmetic products using reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Glycolic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of glycolic acid is paramount for ensuring product quality, safety, and efficacy.[1] This guide provides an objective comparison of various analytical methods for the quantification of glycolic acid, supported by experimental data from several studies. The performance of High-Performance Liquid Chromatography (HPLC), Titrimetry, and Spectrophotometry, among other methods, are evaluated to assist laboratories in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Method Performance
The selection of an analytical method for glycolic acid quantification is often a trade-off between sensitivity, specificity, cost, and the complexity of the sample matrix. The following table summarizes the quantitative performance of different analytical techniques based on published validation data.
| Analytical Method | Linearity (r²) | Recovery (%) | Precision (%RSD/%CV) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | > 0.99[2] | 92.4 - 100.6[3][4] | < 6.9[3] | 0.80 µg/mL | 2.00 µg/mL | High sensitivity and accuracy, suitable for complex matrices. | More expensive and requires specialized equipment. |
| Titrimetry | Not Applicable | - | - | - | - | Simple, cost-effective, minimal instrumentation. | Less accurate in complex formulations, subject to endpoint detection errors. |
| Spectrophotometry | - | 101 - 109 | 0.22 - 0.37 | 0.0019 M | 0.00577 M | Simple, non-destructive, suitable for routine analysis. | May require derivatization, which can introduce errors. |
| LC-MS/MS | > 0.999 | 99.87 - 100.43 | ≤ 1.80 (inter-day) | 0.1 ng/mL | - | High sensitivity and accuracy, broad metabolite coverage. | Requires derivatization, can be time-consuming. |
| GC-MS | - | 77.6 - 91.1 | < 6.4 | 10 mg/L | 10 mg/L | High sensitivity, useful for trace analysis. | Requires derivatization, can be time-consuming. |
| Enzymatic Assays | - | - | - | 30 pmol | - | High specificity, environmentally friendly. | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are the experimental protocols for some of the key methods discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely regarded as the gold standard for glycolic acid estimation due to its high sensitivity and accuracy.
1. Sample Preparation (Cosmetic Matrix):
-
Accurately weigh 0.5 g of the sample into a 25 mL volumetric flask.
-
Add approximately 10 mL of methyl alcohol and mix using a vortex for 3-5 minutes.
-
Add about 10 mL of the mobile phase and dissolve by vortexing for 5 minutes, with sonication for 10-15 minutes if necessary, until the cream is dispersed.
-
Bring the flask to room temperature and make up the volume with the mobile phase.
-
If required, perform quantitative and stepwise dilutions with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into a vial.
2. Chromatographic Conditions:
-
Analytical Column: Prevail Organic Acid 5 µm, 4.6 mm x 250 mm or a C18 column.
-
Mobile Phase: 0.2 M phosphate buffer at pH 3.2. This can be prepared by dissolving 27.22 g of potassium dihydrogen phosphate (KH2PO4) in 800 mL of distilled water, adding approximately 1.0 mL of phosphoric acid, adjusting the pH to 3.2 with 1 M NaOH or 2 M H3PO4, and then adjusting the final volume to 1000 mL with distilled water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: Not specified, but typically 10-20 µL.
3. Calibration:
-
Prepare a mixed standard stock solution of 0.1% (w/v) glycolic acid in water.
-
From the stock solution, prepare a series of standard calibration solutions with concentrations ranging from 10 to 50 µg/mL in the mobile phase.
-
Plot a calibration curve of peak area versus concentration.
Workflow for HPLC-UV Analysis of Glycolic Acid
Caption: Workflow for Glycolic Acid Quantification by HPLC-UV.
Titrimetric Method
A classical and cost-effective technique for quantifying glycolic acid.
1. Principle:
-
This method is based on an acid-base neutralization reaction where the glycolic acid in the sample is titrated with a standardized basic solution.
2. Reagents:
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator.
3. Procedure:
-
Dissolve a known quantity of the sample containing glycolic acid in a suitable solvent (e.g., water or a water-alcohol mixture).
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 N NaOH solution until a persistent pink color is observed, indicating the endpoint.
-
The concentration of glycolic acid is calculated based on the volume of NaOH solution consumed.
Workflow for Titrimetric Analysis of Glycolic Acid
Caption: Workflow for Glycolic Acid Quantification by Titrimetry.
Spectrophotometric Method
A relatively simple method suitable for routine analysis.
1. Principle:
-
This method involves a reaction that produces a colored product (chromophore), where the absorbance of the solution is measured at a specific wavelength and is proportional to the concentration of glycolic acid. A modified Hopkins-Cole reaction between glyoxylic acid (a related compound) and tryptophan has been described.
2. Reagents (for glyoxylic acid determination):
-
Tryptophan solution.
-
Ferric chloride.
-
Concentrated sulfuric acid.
3. Procedure (for glyoxylic acid determination):
-
Mix the sample containing glyoxylic acid with tryptophan, ferric chloride, and concentrated sulfuric acid.
-
Allow the reaction to proceed to form a colored product.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance using a spectrophotometer.
-
Quantify the concentration using a calibration curve prepared from standards.
Workflow for Spectrophotometric Analysis
Caption: Workflow for Spectrophotometric Quantification.
Conclusion
The choice of an analytical method for glycolic acid quantification depends on various factors, including the sample matrix, the required level of sensitivity and accuracy, and the available resources. HPLC stands out as a highly reliable and sensitive method, particularly for complex formulations. Titrimetry offers a simple and cost-effective alternative for less complex samples, while spectrophotometry is suitable for routine analyses. For high-throughput and highly sensitive applications, advanced techniques like LC-MS/MS and GC-MS are powerful options, though they often require derivatization. This guide provides a foundation for laboratories to make an informed decision on the most suitable method for their specific analytical needs in the quantification of glycolic acid.
References
Performance characteristics of deuterated versus non-deuterated internal standards
In the realm of quantitative bioanalysis, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard is a critical determinant of assay accuracy and reproducibility. The primary function of an internal standard is to compensate for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the behavior of the analyte of interest as closely as possible.[1][2] This guide provides an objective comparison of the two main types of internal standards: deuterated and non-deuterated (typically structural analogs), supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions.
Core Performance Characteristics: A Head-to-Head Comparison
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely considered the "gold standard" in quantitative bioanalysis.[3][4] This is attributed to their near-identical physicochemical properties to the analyte, which allows them to effectively track and correct for variations. Non-deuterated internal standards, while a viable alternative, often exhibit different behaviors that can impact data quality.[5]
Mitigating Matrix Effects
A significant challenge in bioanalysis is the "matrix effect," where co-eluting components from the biological sample suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.
-
Deuterated Standards: Due to their structural similarity, deuterated internal standards ideally co-elute with the analyte. This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects, allowing for accurate normalization and more reliable quantification. However, it is important to note that differential matrix effects can still occur if there are slight retention time differences between the analyte and the deuterated standard.
-
Non-Deuterated Standards: As structural analogs, non-deuterated internal standards often have different retention times and are affected differently by matrix components compared to the analyte. This can lead to inadequate compensation for matrix effects, resulting in compromised accuracy and precision.
Quantitative Data Summary
The superiority of deuterated internal standards in terms of accuracy and precision is consistently supported by experimental data.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated Internal Standard (Structural Analog) | Key Observations |
| Accuracy (Mean Bias) | Closer to 100% | Can show significant deviation from 100% | Deuterated standards more effectively correct for systematic errors. |
| Precision (%CV) | Lower (e.g., 2.7%-5.7%) | Higher (e.g., 7.6%-9.7%) | Assays using deuterated standards exhibit greater reproducibility. |
| Matrix Effect Compensation | High | Low to Moderate | Co-elution of deuterated standards is key to effective matrix effect correction. |
Table 1: Comparison of Assay Performance with Deuterated vs. Non-Deuterated Internal Standards. Data compiled from studies comparing the quantification of various analytes in biological matrices.
Potential Challenges with Deuterated Standards
Despite their advantages, deuterated standards are not without potential drawbacks:
-
Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time between the analyte and the internal standard. This can be particularly problematic if the elution occurs in a region of variable matrix effects.
-
Isotopic Instability: In some cases, deuterium atoms can exchange with hydrogen atoms from the surrounding solvent, compromising the integrity of the internal standard.
-
Impurities: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at low levels.
Experimental Protocols
To objectively evaluate the performance of a deuterated versus a non-deuterated internal standard, a thorough validation experiment assessing matrix effects is crucial.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and both internal standards in an appropriate solvent.
-
Preparation of Spiking Solutions:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and each internal standard in the reconstitution solvent at a concentration representative of the middle of the calibration curve.
-
Set 2 (Post-extraction Spike): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte and each internal standard at the same concentration as in Set 1.
-
-
Sample Analysis: Analyze all prepared samples via LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard by dividing the peak area in the presence of matrix (Set 2) by the peak area in the neat solution (Set 1).
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) by dividing the analyte MF by the internal standard MF for each of the six matrix sources.
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Acceptance Criteria: A lower %CV for the IS-Normalized MF indicates better compensation for the variability of the matrix effect.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship behind the use of internal standards.
References
Evaluating the Isotopic Effects of Glycolic Acid-d2 in Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glycolic acid-d2 and its unlabeled counterpart in metabolic studies. By leveraging the principles of kinetic isotope effects (KIE) and metabolic flux analysis (MFA), this document offers insights into the utility of deuterium-labeled glycolic acid for elucidating metabolic pathways and pharmacokinetics. Due to the limited availability of direct comparative studies on this compound, this guide draws upon established methodologies and data from analogous deuterated compounds, such as deuterated pyruvate and glucose, to provide a robust framework for its application.
Introduction to Isotopic Effects in Metabolism
Deuterium (²H), a stable isotope of hydrogen, is a powerful tool in metabolic research. Replacing hydrogen with deuterium in a molecule like glycolic acid can alter its metabolic fate due to the kinetic isotope effect (KIE). The C-²H bond is stronger than the C-¹H bond, leading to a higher activation energy for reactions involving the cleavage of this bond. This can result in a slower reaction rate for the deuterated compound compared to its unlabeled analog. This difference in reaction rates can be exploited to study reaction mechanisms, determine rate-limiting steps in metabolic pathways, and modify the pharmacokinetic profiles of drugs.
Quantitative Comparison of Isotopic Effects
| Parameter | Unlabeled Glycolic Acid (Expected) | This compound (Hypothesized) | Analogous Compound Data (Observed) |
| Kinetic Isotope Effect (kH/kD) | 1 | > 1 (Normal KIE) | For deuterated pyruvate conversion to lactate, KIE is minimal. For deuterated glucose to alanine and glutamate, a significant KIE is observed.[1] |
| Metabolic Rate | Baseline | Potentially Slower | The metabolism of deuterated drugs can be slowed, leading to increased exposure. |
| Enzyme Affinity (Km) | Baseline | May be altered | Minimal changes are often observed. |
| Maximum Velocity (Vmax) | Baseline | May be reduced | Vmax can be lower for deuterated substrates in reactions with a rate-limiting C-H bond cleavage. |
Experimental Protocols
Cell Culture and Isotope Labeling
Objective: To compare the uptake and metabolism of Glycolic acid and this compound in a cellular model.
Materials:
-
Cell line of interest (e.g., HepG2 human liver cancer cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Unlabeled Glycolic Acid
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Methanol, Chloroform, Water (for extraction)
Procedure:
-
Culture cells to ~80% confluency in standard medium.
-
Prepare experimental media: standard medium supplemented with either a defined concentration of unlabeled Glycolic Acid or this compound.
-
Wash cells with PBS.
-
Incubate cells with the experimental media for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
At each time point, wash cells with ice-cold PBS.
-
Quench metabolism and extract metabolites using a cold methanol/chloroform/water extraction method.
-
Collect the polar metabolite-containing aqueous phase.
-
Dry the extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store dried extracts at -80°C until analysis.
Sample Analysis by GC-MS
Objective: To identify and quantify glycolic acid and its downstream metabolites.
Materials:
-
Dried metabolite extracts
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Pyridine
-
Internal standards (e.g., a deuterated organic acid not expected to be in the samples)
-
GC-MS system
Procedure:
-
Resuspend dried extracts in pyridine.
-
Add the derivatization agent (MTBSTFA) and incubate at 70°C for 1 hour to create volatile derivatives.
-
Inject the derivatized sample into the GC-MS.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the metabolites.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode for accurate quantification of specific ions corresponding to glycolic acid, its deuterated isotopologue, and expected downstream metabolites.
-
Analyze the data to determine the relative abundance of labeled and unlabeled metabolites over time.
NMR Spectroscopy for Isotopic Labeling Analysis
Objective: To determine the position and extent of deuterium labeling in metabolites.
Materials:
-
Dried metabolite extracts
-
Deuterated solvent (e.g., D₂O) with an internal standard (e.g., DSS)
-
NMR spectrometer
Procedure:
-
Reconstitute the dried metabolite extracts in the deuterated solvent.
-
Transfer the sample to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
The presence of deuterium in place of a proton will result in the disappearance of the corresponding proton signal in the ¹H NMR spectrum and a characteristic splitting pattern or shift in the ¹³C NMR spectrum.
-
Analyze the spectra to confirm the isotopic enrichment of glycolic acid and to trace the fate of the deuterium label in downstream metabolites.
Visualizing Metabolic Pathways and Workflows
Caption: Metabolic pathway of glycolic acid and the entry point of this compound.
Caption: Experimental workflow for comparing the metabolism of Glycolic acid and this compound.
Caption: Logical relationship of the kinetic isotope effect in the metabolism of this compound.
Alternative Deuterated Tracers
For comparative metabolic studies, other deuterated organic acids can be employed to probe different parts of central carbon metabolism.
| Tracer | Metabolic Pathway Probed | Rationale for Use |
| Lactic acid-d3 | Glycolysis, Lactate Metabolism | Traces the fate of pyruvate and lactate, useful for studying Warburg effect in cancer cells. |
| Pyruvic acid-d3 | TCA Cycle Entry, Gluconeogenesis | Directly enters central metabolism, allowing for the study of pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC) activity. |
| Succinic acid-d4 | TCA Cycle | Investigates the activity of the TCA cycle, particularly succinate dehydrogenase (Complex II). |
| Glutamine-d5 | Anaplerosis, Amino Acid Metabolism | Traces the entry of glutamine into the TCA cycle, a key anaplerotic substrate for many cells. |
Conclusion
The use of this compound in metabolic studies offers a valuable approach to dissect the intricacies of glycolate metabolism. While direct experimental data on its isotopic effects are emerging, the principles established from studies with analogous deuterated compounds provide a strong foundation for its application. By carefully designing experiments that incorporate robust analytical techniques like GC-MS and NMR, researchers can leverage the kinetic isotope effect of this compound to gain novel insights into metabolic fluxes and reaction mechanisms. This guide provides the necessary framework to begin exploring the potential of this stable isotope tracer in various research and development settings.
References
A Comparative Analysis of a 5% Glycolic Acid Formulation for the Treatment of Photoaging: A Double-Blind, Randomized, Placebo-Controlled Clinical Trial
In the field of cosmetic dermatology, the efficacy of various formulations in mitigating the signs of photoaging is a subject of continuous investigation. This guide provides a detailed comparison of a 5% unneutralized glycolic acid cream against a placebo, based on the findings of a double-blind, randomized clinical trial. The study aimed to objectively assess the effectiveness of a daily low-strength glycolic acid formulation in treating facial and neck photoaging.[1][2][3]
The trial involved seventy-five volunteers who applied either the 5% glycolic acid cream or a placebo cream for three months.[1][2] Clinical assessments of photoaging parameters were conducted by the same physician before and after the treatment period to ensure consistency.
Quantitative Data Summary
The clinical trial yielded statistically significant improvements in several key areas of photoaging for the group treated with the 5% glycolic acid formulation compared to the placebo group. The following tables summarize the mean changes in physician scores for various photoaging parameters. The scoring was based on a scale where a negative value indicates improvement.
| Parameter | Glycolic Acid Group (Mean Change) | Placebo Group (Mean Change) | p-value |
| General Skin Texture | -0.68 | -0.15 | < 0.05 |
| Discoloration | -0.45 | +0.03 | < 0.05 |
| Wrinkles | -0.32 | -0.10 | > 0.05 |
Data sourced from a double-blind, randomized clinical trial on a 5% glycolic acid formulation.
The results indicate a statistically significant improvement in general skin texture and a reduction in discoloration for the subjects using the glycolic acid cream. While there was a trend towards improvement in wrinkles for the active group, this did not reach statistical significance.
Comparison with Alternative Formulations
While the primary focus of this guide is the 5% glycolic acid formulation, it is beneficial to consider its performance in the context of other available treatments. Other clinical trials have investigated different concentrations of glycolic acid and combination therapies. For instance, studies on higher concentrations of glycolic acid (20% and above) have shown more pronounced effects on pores and collagen remodeling, positioning them as more intensive treatments. A study comparing a 5% glycolic acid complex with a 20% glycolic acid peel for acne vulgaris found that the 5% complex showed better results for total and inflammatory lesions, while the 20% peel was more effective in reducing pore size.
Furthermore, formulations combining glycolic acid with other active ingredients like antioxidants and vitamin C have also demonstrated significant efficacy in improving signs of photoaging, such as dark spots and skin radiance.
| Treatment | Key Findings |
| 10% Glycolic Acid Emulsion | Showed significant improvement in mild acne after 45 days of treatment in a double-blind, placebo-controlled trial. |
| Glycolic Acid with Vitamin C | A formulation with a glycolic acid complex and vitamin C derivative showed a 22% decrease in dark spots and a 37% improvement in skin radiance after 8 weeks in Asian skin. |
| Glycolic Acid with Antioxidants | A 4-product regimen with glycolic acid and antioxidants led to significant improvements in skin surface hydration and fine lines after 3 weeks. |
Experimental Protocols
Pivotal Clinical Trial Methodology
The central study referenced in this guide was a double-blind, randomized, placebo-controlled clinical trial.
-
Participants: Seventy-five volunteers with signs of facial and neck photoaging were recruited.
-
Randomization: Participants were randomly assigned to one of two groups: one receiving the 5% unneutralized glycolic acid cream and the other receiving a placebo cream.
-
Blinding: The study was double-blinded, meaning neither the participants nor the evaluating physician knew which treatment was being administered.
-
Treatment Protocol: Participants applied the assigned cream to the face and neck daily for a period of three months.
-
Assessment: A single physician conducted clinical assessments of photoaging effects before the treatment began and after the three-month period. The parameters assessed included general skin texture, discoloration, and wrinkles.
-
Statistical Analysis: The differences in the pre- and post-treatment scores between the glycolic acid and placebo groups were analyzed for statistical significance.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the double-blind, randomized clinical trial.
Caption: Workflow of the double-blind randomized clinical trial.
Proposed Signaling Pathway of Glycolic Acid in Skin
Glycolic acid, the smallest of the alpha-hydroxy acids, is believed to exert its effects through several mechanisms. When applied topically, it leads to the discohesion of keratinocytes in the epidermis. At higher concentrations, it can cause epidermolysis. This action helps in the removal of hyperkeratotic lesions and is thought to be the mechanism for improving fine wrinkling associated with photoaging. It has also been suggested that glycolic acid may have a direct impact on dermal components, including collagen and ground substances.
Caption: Proposed mechanism of action for glycolic acid in the skin.
Logical Structure of the Clinical Trial Design
The design of this clinical trial is crucial for the validity of its results. The use of a placebo control and double-blinding minimizes bias.
Caption: Logical structure of the clinical trial design.
References
Navigating the Stability of Glycolic Acid-d2: A Comparative Guide to Long-Term Storage and Recovery
For researchers, scientists, and drug development professionals relying on the precision of isotopically labeled compounds, ensuring the long-term stability and recovery of these reagents is paramount. This guide provides a comprehensive assessment of Glycolic acid-d2, a deuterated analog of glycolic acid, offering insights into its storage, stability, and performance compared to viable alternatives. By presenting experimental data and detailed protocols, this document serves as a critical resource for maintaining the integrity of standards used in a range of analytical applications.
Long-Term Stability and Recovery of this compound
The stability of this compound is a crucial factor for its reliable use as an internal standard in analytical methodologies. As a deuterated compound, its chemical stability is influenced by environmental factors such as temperature, light, and humidity. While generally stable, proper storage is essential to prevent degradation and maintain isotopic enrichment.
Certificates of Analysis from commercial suppliers provide initial stability data. For instance, this compound in solid, powdered form is reported to be stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1] When dissolved in a solvent, its stability is reduced, with recommendations for storage at -80°C for up to 6 months and -20°C for 1 month.[1] General storage recommendations for the solid form include maintaining it at room temperature, protected from light and moisture.[2][3]
To provide a clearer picture of its long-term stability under various conditions, the following table summarizes expected recovery rates based on available data and typical stability profiles of deuterated carboxylic acids.
| Storage Condition | Timepoint | Expected Purity (%) | Expected Recovery (%) |
| -20°C (Solid) | 1 Year | >99% | >99% |
| 2 Years | >98% | >98% | |
| 3 Years | >98% | >98% | |
| 4°C (Solid) | 1 Year | >99% | >99% |
| 2 Years | >98% | >98% | |
| Room Temperature (Solid) | 6 Months | >99% | >99% |
| 1 Year | >97% | >97% | |
| -20°C (in Acetonitrile) | 1 Month | >98% | >98% |
| 3 Months | >95% | >95% | |
| 6 Months | >90% | >90% |
Comparison with Alternative Internal Standards
In many analytical applications, particularly those employing mass spectrometry, other isotopically labeled compounds can serve as alternatives to this compound. The most common alternatives include carbon-13 labeled Glycolic acid (Glycolic acid-¹³C₂) and deuterated analogs of structurally similar compounds, such as Lactic acid-d3.
The choice between deuterated and ¹³C-labeled standards can significantly impact assay performance. ¹³C-labeled standards are generally considered superior due to their greater chemical stability and reduced susceptibility to isotope effects.[4] Deuterium atoms, particularly when located on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, which can compromise the integrity of the label. Furthermore, deuterated standards can sometimes exhibit slight chromatographic shifts compared to their unlabeled counterparts, a phenomenon less common with ¹³C-labeled standards.
| Internal Standard | Isotopic Stability | Chromatographic Co-elution with Unlabeled Analyte | Potential for Isotope Effects | Relative Cost |
| This compound | Good | Generally good, but shifts are possible | Moderate | Lower |
| Glycolic acid-¹³C₂ | Excellent | Excellent | Low | Higher |
| Lactic acid-d3 | Good | Not applicable (used for lactic acid analysis) | Moderate | Lower |
Experimental Protocols
To ensure the accurate assessment of this compound stability, a robust, stability-indicating analytical method is essential. The following protocols outline the procedures for conducting long-term stability studies and forced degradation analysis.
Long-Term Stability Testing Protocol
Objective: To evaluate the stability of this compound under defined long-term storage conditions.
Materials:
-
This compound (solid)
-
Amber glass vials
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Calibrated analytical balance
-
HPLC-MS/MS system
Procedure:
-
Accurately weigh 1 mg of this compound into multiple amber glass vials.
-
For solid-state stability, cap the vials tightly and store them under the following conditions:
-
-20°C
-
4°C
-
Room Temperature (20-25°C) with controlled humidity (40-60% RH)
-
-
For solution stability, dissolve 1 mg of this compound in 1 mL of acetonitrile in separate amber glass vials, cap tightly, and store at -20°C.
-
At specified time points (e.g., 0, 3, 6, 12, 24, 36 months for solid; 0, 1, 3, 6 months for solution), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of the aged solid sample by dissolving the contents in a known volume of acetonitrile.
-
Analyze the samples using a validated HPLC-MS/MS method to determine the purity and concentration (recovery) of this compound.
-
Compare the results to the initial (time 0) analysis.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
UV lamp (254 nm)
-
Oven
-
HPLC-MS/MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C in an oven for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light at 254 nm for 24 hours.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples by HPLC-MS/MS to identify and quantify any degradation products.
Visualizing Experimental Workflows and Degradation Pathways
To further clarify the experimental processes and potential chemical changes, the following diagrams are provided.
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Potential degradation pathway of Glycolic acid via hydrolysis.
References
Safety Operating Guide
Proper Disposal of Glycolic Acid-d2: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Glycolic acid-d2, a stable isotope-labeled compound. Adherence to these guidelines will mitigate risks and ensure compliance with environmental regulations.
Immediate Safety and Hazard Summary
This compound, while not radioactive, is a hazardous chemical. It is crucial to handle this compound with the appropriate personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a lab coat.
Key Hazards:
-
Not flammable or combustible.[2]
The primary hazards associated with this compound are due to its acidic and corrosive nature, not its deuterium labeling. Stable isotopes like deuterium are not radioactive, and therefore, no special precautions for radioactivity are required for disposal.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key chemical and physical properties relevant to handling and safety.
| Property | Value | Source |
| Molecular Weight | 78.06 g/mol (approx.) | N/A |
| Physical State | Solid | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| pH | 2 at 50 g/l at 20 °C (for non-deuterated form) |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with local, state, and federal regulations for hazardous waste. Never dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.
-
The original container may be used if it is in good condition.
-
Ensure the exterior of the container is clean and not contaminated.
3. Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label should include:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
Any associated hazards (e.g., "Corrosive")
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
The storage area should be a cool, dry, and well-ventilated place, away from incompatible substances such as bases, oxidizing agents, and reducing agents.
5. Professional Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal company to arrange for pickup and disposal.
-
The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.
6. Neutralization (If Permitted):
-
In some jurisdictions, the neutralization of acidic waste with a mild base like sodium bicarbonate may be permitted.
-
Crucially, you must confirm with your local and institutional regulations before attempting neutralization. If permitted, this process should be carried out by trained personnel with appropriate safety measures in place.
Experimental Workflow and Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Personal protective equipment for handling Glycolic acid-d2
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Glycolic acid-d2, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if inhaled or swallowed.[1][2] Therefore, strict adherence to PPE guidelines is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield with safety glasses.[1] | Protects against splashes and dust, preventing serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and impervious protective clothing or a lab coat. | Prevents skin contact, which can cause severe burns. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is required. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling harmful dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Work should be conducted in a certified chemical fume hood or a well-ventilated laboratory.
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the workspace is clean and uncluttered. Have spill control materials, such as absorbent pads and neutralizing agents (e.g., sodium bicarbonate), readily available.
Handling:
-
Weighing and Transfer: Handle this compound as a solid. Avoid creating dust. Use appropriate tools for transfer.
-
Solution Preparation: When dissolving, slowly add the this compound to the solvent.
-
Avoid Incompatibilities: Keep this compound away from strong bases, oxidizing agents, and reducing agents to prevent hazardous reactions.
Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Hand Washing: Wash hands with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, use absorbent materials to contain and collect the substance. Neutralize with a mild base like sodium bicarbonate. For large spills, evacuate the area and follow emergency protocols. |
Disposal Plan
Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Labeling: Ensure the waste container is labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 78.07 g/mol | |
| Physical State | Solid | |
| Appearance | White to off-white solid | |
| Melting Point | 75 - 80 °C (167 - 176 °F) | |
| Solubility | Soluble in water | |
| pH | 2 at 50 g/l at 20 °C (68° F) |
Experimental Workflow Diagram
The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
